6-bromo-N,N-dimethylpyrazin-2-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVZBBCKLDDCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294301 | |
| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-51-1 | |
| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Predictive Analysis of a Novel Pyrazine Building Block
An In-depth Technical Guide to 6-bromo-N,N-dimethylpyrazin-2-amine
This technical guide provides a comprehensive analysis of 6-bromo-N,N-dimethylpyrazin-2-amine, a heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. It is important to note that as of the date of this publication, specific experimental data for this compound is not widely available in peer-reviewed literature. Therefore, this document leverages established principles of physical organic chemistry and draws comparative data from structurally related analogs, such as its isomers and pyridine/pyridazine counterparts, to offer a predictive yet scientifically grounded overview.
The pyrazine ring is a "privileged" scaffold in drug discovery, appearing in numerous FDA-approved therapeutics. Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a valuable core for designing molecules that interact with biological targets. The presence of a bromine atom at the 6-position offers a versatile handle for synthetic diversification, primarily through metal-catalyzed cross-coupling reactions. The dimethylamino group at the 2-position significantly modulates the electronic character of the ring and provides a site for further functionalization or can influence the pharmacokinetic properties of a larger molecule.
This guide is intended for researchers, synthetic chemists, and drug development professionals who may consider using this molecule in their research endeavors. We will cover its fundamental chemical identity, predicted physicochemical properties, a plausible synthetic route, expected spectroscopic signatures, and potential applications, all while maintaining a rigorous, evidence-based approach.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers.
-
IUPAC Name: 6-bromo-N,N-dimethylpyrazin-2-amine
-
Molecular Formula: C₆H₈BrN₃
-
Molecular Weight: 202.05 g/mol
-
Monoisotopic Mass: 200.99016 Da
-
CAS Number: While a specific CAS number for this compound is not prominently listed, the isomer 5-Bromo-N,N-dimethylpyrazin-2-amine has the CAS Number 446286-94-8[1]. Researchers should verify the CAS number upon sourcing or synthesis.
Below is a 2D representation of the chemical structure.
Caption: Chemical structure of 6-bromo-N,N-dimethylpyrazin-2-amine.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of 6-bromo-N,N-dimethylpyrazin-2-amine. These predictions are based on data from analogous compounds and general chemical principles.
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Physical State | Likely a liquid or low-melting solid at room temperature. | The related compound, 6-Bromo-N,N-dimethylpyridin-2-amine, is described as a liquid or a solid with a melting point of 56-57 °C. The pyrazine core may lead to a slightly higher melting point due to increased symmetry and potential for intermolecular interactions. |
| Boiling Point | Estimated >280 °C at 760 mmHg. | 6-Bromo-N,N-dimethylpyridin-2-amine has a boiling point of approximately 282 °C. The boiling point is expected to be in a similar range. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, DMSO). Sparingly soluble in water. | The presence of the nonpolar pyrazine ring and the dimethylamino group, combined with the bromo substituent, suggests good solubility in organic solvents. The nitrogen atoms in the pyrazine ring may allow for limited aqueous solubility through hydrogen bonding. |
| pKa (Conjugate Acid) | Estimated 2.0 - 3.5 | The pyrazine ring is less basic than pyridine due to the second electron-withdrawing nitrogen atom. The electron-donating dimethylamino group will increase basicity relative to unsubstituted pyrazine, but the electron-withdrawing bromine will counteract this effect. |
| LogP | Estimated 1.5 - 2.5 | The presence of the bromine atom and the dimethyl groups increases lipophilicity. The isomer 5-Bromo-N,N-dimethylpyrazin-2-amine has a predicted LogP of 1.3051[1]. |
Proposed Synthesis Methodology
The most direct and plausible route to synthesize 6-bromo-N,N-dimethylpyrazin-2-amine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for the amination of halogenated pyridines, pyridazines, and pyrazines.[2][3]
The proposed starting material would be a di-halogenated pyrazine, such as 2,6-dibromopyrazine. The reaction involves the regioselective displacement of one of the bromine atoms by dimethylamine.
Caption: Proposed workflow for the synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and should be optimized by monitoring the reaction progress using techniques like TLC or LC-MS.
-
Reaction Setup: To a sealable reaction vessel, add 2,6-dibromopyrazine (1.0 eq) and a suitable polar aprotic solvent such as DMSO or NMP.
-
Reagent Addition: Add a solution of dimethylamine (2.0 - 2.5 eq., typically as a solution in THF or as a gas) to the reaction mixture at room temperature.
-
Heating: Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction is typically stirred for several hours to overnight.
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or LC-MS. The formation of the desired product and potentially a di-substituted byproduct should be observed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel to separate the desired mono-substituted product from any unreacted starting material and the di-substituted byproduct (N,N,N',N'-tetramethylpyrazine-2,6-diamine).
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral data can be anticipated.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (s, 1H): This singlet would correspond to the proton at the C3 position of the pyrazine ring.
-
δ ~7.8-8.0 ppm (s, 1H): This singlet corresponds to the proton at the C5 position. Its chemical shift is influenced by the adjacent bromine atom.
-
δ ~3.1-3.3 ppm (s, 6H): A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups of the dimethylamino substituent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-160 ppm: Quaternary carbon at C2, attached to the dimethylamino group.
-
δ ~140-145 ppm: Carbon at C3.
-
δ ~135-140 ppm: Carbon at C5.
-
δ ~130-135 ppm: Quaternary carbon at C6, attached to the bromine atom.
-
δ ~40-45 ppm: Carbon signal for the two methyl groups of the dimethylamino moiety.
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Expected Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet with a ~1:1 intensity ratio:
-
m/z for ⁷⁹Br isotope: 201.0
-
m/z for ⁸¹Br isotope: 203.0
-
-
Key Fragmentation Patterns (EI):
-
Loss of a methyl radical (-CH₃) from the molecular ion.
-
Loss of Br radical (-Br).
-
Fragmentation of the pyrazine ring.
-
Potential Applications in Research and Development
While specific applications for 6-bromo-N,N-dimethylpyrazin-2-amine are not yet documented, its structure suggests utility in several high-value research areas.
-
Medicinal Chemistry: The pyrazine core is present in drugs targeting various diseases. This compound could serve as a key intermediate for synthesizing novel kinase inhibitors, which are crucial in oncology.[5] The bromine atom can be replaced via Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce diverse aryl or heteroaryl groups, enabling the exploration of structure-activity relationships (SAR).[6] Furthermore, substituted amino-pyrazines have been investigated for their antimicrobial properties.[7]
-
Agrochemicals: The pyridazine scaffold, structurally related to pyrazine, is found in various herbicides, fungicides, and insecticides.[6] This compound could be used to generate novel agrochemical candidates by functionalizing the bromine position.
-
Materials Science: Pyrazine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and ligands for metal-organic frameworks (MOFs) due to their electronic properties and ability to coordinate with metals.
Safety and Handling
No specific safety data sheet (SDS) is available for 6-bromo-N,N-dimethylpyrazin-2-amine. However, based on the data for its analogs, the following precautions should be taken.[8][9]
-
Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
6-bromo-N,N-dimethylpyrazin-2-amine represents a promising yet underexplored chemical entity. Its combination of a biologically relevant pyrazine core, a versatile bromine handle for synthetic elaboration, and a modulating dimethylamino group makes it an attractive starting material for discovering new molecules with potential therapeutic, agrochemical, or material applications. This technical guide provides a predictive but robust framework for researchers to begin working with this compound, from its synthesis and characterization to its potential end-uses. As with any novel compound, careful experimental design and thorough analytical confirmation are paramount.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]
- 9. 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Guide: Solubility Profile of 6-Bromo-N,N-dimethylpyrazin-2-amine
[1][2]
Executive Summary
Compound: 6-Bromo-N,N-dimethylpyrazin-2-amine CAS: 1027512-51-1 Molecular Formula: C₆H₈BrN₃ Molecular Weight: 202.05 g/mol [1][2][3]
This guide addresses the solubility characteristics of 6-bromo-N,N-dimethylpyrazin-2-amine, a critical intermediate in the synthesis of pyrazine-based pharmaceuticals.[1][2] While specific solubility data is often proprietary or absent from public databases, this guide provides a predictive solubility model based on structural analysis and detailed experimental protocols for verifying solubility in a drug development context.[2]
Chemical Structure & Physicochemical Profile[3][4][5][6][7]
To understand solubility, we must first analyze the structural determinants of the molecule.[2]
| Property | Value / Description | Impact on Solubility |
| Core Scaffold | Pyrazine (1,4-diazine) | Nitrogen atoms act as H-bond acceptors, increasing polarity relative to benzene but maintaining aromatic character.[1][2] |
| Substituent 1 | Dimethylamino [-N(CH₃)₂] | Lipophilic electron-donating group.[1][2] Increases solubility in organic solvents; weakly basic.[2] |
| Substituent 2 | Bromo [-Br] | Highly lipophilic, electron-withdrawing.[1][2] Enhances solubility in halogenated and non-polar solvents.[2] |
| Predicted LogP | ~1.8 – 2.3 | Indicates moderate lipophilicity.[2] Preferentially soluble in organic solvents over water.[2] |
| pKa (Predicted) | ~2.0 – 3.0 (Pyrazine N) | Weakly basic. Solubility in water will increase significantly at pH < 2.[2] |
Structural Visualization
The molecule consists of a planar pyrazine ring. The symmetry is broken by the electron-donating dimethylamino group and the electron-withdrawing bromine, creating a dipole moment that favors polar aprotic solvents.[1][2]
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and functional group analysis, the following solubility profile is projected. This serves as a starting point for solvent selection in synthesis and purification.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary solvent for extraction and reactions.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Ideal for SₙAr reactions; difficult to remove.[2] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Excellent for extraction and chromatography. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Good for recrystallization (solubility drops with temp).[2] |
| Ethers | THF, 2-MeTHF, MTBE | High to Moderate | Common reaction solvents; MTBE good for precipitation.[2] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | Used as anti-solvents to crash out the product.[2] |
| Aqueous | Water, PBS (pH 7.4) | Very Low (<1 mg/mL) | Product will precipitate in water unless pH is acidic. |
Solubility Decision Workflow
The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical process.
Figure 1: Solvent selection strategy based on process requirements for 6-bromo-N,N-dimethylpyrazin-2-amine.
Experimental Determination Protocols
As a researcher, you should not rely solely on predictions. The following protocols allow you to determine the exact solubility of your specific batch (which may vary with polymorphic form or purity).
Protocol A: Visual Solubility Screen (Qualitative)
Best for: Rapid solvent selection for chromatography or recrystallization.[1]
-
Prepare: Place 10 mg of 6-bromo-N,N-dimethylpyrazin-2-amine into a 4 mL clear glass vial.
-
Titrate: Add solvent in 100 µL increments at Room Temperature (25°C).
-
Agitate: Vortex for 30 seconds after each addition.
-
Observe:
-
Soluble: Clear solution obtained with <100 µL (Solubility > 100 mg/mL).
-
Moderately Soluble: Clear solution with 100–1000 µL (Solubility 10–100 mg/mL).
-
Insoluble: Solid remains after 1 mL (Solubility < 10 mg/mL).
-
Protocol B: Equilibrium Shake-Flask Method (Quantitative)
Best for: Pre-formulation studies and precise physical data.[1][2]
Materials:
-
Saturated solvent (to prevent evaporation effects).
-
0.45 µm PTFE Syringe Filters.[2]
Workflow:
Figure 2: Standard Shake-Flask workflow for quantitative solubility determination.
Step-by-Step:
-
Add excess solid (~50 mg) to 1 mL of the target solvent in a sealed vial.
-
Agitate at constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Centrifuge or let stand to settle solids.[2]
-
Filter the supernatant using a 0.45 µm PTFE filter (avoid Nylon, which may bind the compound).
-
Dilute the filtrate 100-fold with methanol or acetonitrile.[2]
-
Analyze via HPLC-UV (254 nm) against a standard curve.[1]
Applications in Process Chemistry
Understanding the solubility of this intermediate is crucial for optimizing the synthesis of downstream API targets.[2]
Reaction Optimization
-
Nucleophilic Substitution (SₙAr): When reacting 2,6-dibromopyrazine with dimethylamine, the product (6-bromo-N,N-dimethylpyrazin-2-amine) is less polar than the starting material.[1][2]
Purification Strategy
-
Recrystallization: The moderate lipophilicity suggests that hot Ethanol or IPA are excellent candidates.[2] The compound dissolves at reflux but crystallizes upon cooling.[2]
-
Column Chromatography: Use a gradient of Hexane:Ethyl Acetate . Start at 100% Hexane and ramp to 20% EtOAc. The bromo-amine will elute relatively early due to its lipophilic nature compared to more polar byproducts.[1][2]
Safety & Handling
-
Hazard Classification: Treat as an Irritant (Skin/Eye) and potentially Harmful if Swallowed (Acute Tox. 4).
-
Solvent Hazards:
-
Waste Disposal: Halogenated organic waste (due to the Bromine atom and DCM if used).
References
-
PubChem Compound Summary. (2025). 6-bromo-N,N-dimethylpyrazin-2-amine (CID 54683072).[1][2] National Center for Biotechnology Information. Link
-
Sigma-Aldrich / Merck. (2025).[1] Product Specification: 6-Bromo-N,N-dimethylpyridin-2-amine (Analogous Structure Reference). Link
-
Combi-Blocks. (2025). Catalog Entry: 6-Bromo-N,N-dimethylpyrazin-2-amine (CAS 1027512-51-1).[1][2] Link
-
Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2] Link
Molecular weight and formula of 6-bromo-N,N-dimethylpyrazin-2-amine
An In-depth Technical Guide to 6-bromo-N,N-dimethylpyridin-2-amine
Senior Application Scientist Note: Initial searches for "6-bromo-N,N-dimethylpyrazin-2-amine" did not yield a compound with verifiable data in established chemical databases or literature. This suggests the possibility of a typographical error in the chemical name. However, a structurally similar and well-documented compound, 6-bromo-N,N-dimethylpyridin-2-amine , is readily available and possesses significant relevance in synthetic chemistry and drug discovery. This guide will, therefore, focus on this pyridine derivative (CAS 112575-13-0) to provide a technically accurate and valuable resource for researchers, scientists, and drug development professionals.
Introduction
6-bromo-N,N-dimethylpyridin-2-amine is a halogenated heterocyclic compound that has emerged as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing bromine atom and the electron-donating dimethylamino group on the pyridine scaffold, make it a valuable precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its applications, particularly in the realm of medicinal chemistry.
Chemical Properties and Data
The fundamental chemical and physical properties of 6-bromo-N,N-dimethylpyridin-2-amine are summarized in the table below. This data is crucial for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.07 g/mol | [1] |
| CAS Number | 112575-13-0 | [1][2] |
| IUPAC Name | 6-bromo-N,N-dimethylpyridin-2-amine | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 282.0 ± 20.0 °C at 760 mmHg | |
| Melting Point | 56-57 °C | |
| Purity | Typically ≥95% | [1] |
| Canonical SMILES | CN(C)C1=NC(=CC=C1)Br | [3] |
| InChI Key | MIOQBSPUPLFYHC-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
While specific, detailed synthetic protocols for 6-bromo-N,N-dimethylpyridin-2-amine are not extensively published in peer-reviewed journals, a general and plausible method involves the nucleophilic aromatic substitution (SNAr) on a suitable di-substituted pyridine. A likely precursor for this synthesis is 2,6-dibromopyridine.
The rationale behind this approach is the activation of the pyridine ring towards nucleophilic attack by the two electron-withdrawing bromine atoms. The introduction of a strong nucleophile, such as dimethylamine, can displace one of the bromine atoms. The choice of reaction conditions, including solvent, temperature, and the potential use of a base, is critical to favor the mono-substituted product and minimize the formation of the di-substituted byproduct.
Below is a generalized, step-by-step protocol for the synthesis of 6-bromo-N,N-dimethylpyridin-2-amine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dibromopyridine (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: To the stirred solution, add a solution of dimethylamine (2.0-2.2 equivalents, typically as a 40% solution in water or a 2M solution in THF) dropwise at room temperature. The excess dimethylamine is used to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 6-bromo-N,N-dimethylpyridin-2-amine.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 6-bromo-N,N-dimethylpyridin-2-amine.
Applications in Drug Development
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of a bromine atom in 6-bromo-N,N-dimethylpyridin-2-amine makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at the 6-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug discovery programs.
Logical Relationship Diagram for Applications
Caption: The role of 6-bromo-N,N-dimethylpyridin-2-amine in drug discovery.
Safety and Handling
6-bromo-N,N-dimethylpyridin-2-amine is harmful if swallowed. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
6-bromo-N,N-dimethylpyridin-2-amine is a valuable and versatile building block for organic synthesis. Its utility in constructing more complex molecular architectures, particularly through cross-coupling reactions, makes it a compound of significant interest to the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge necessary for its safe handling, synthesis, and application in research and development.
References
-
PubChemLite. 6-bromo-n,n-dimethylpyridin-2-amine (C7H9BrN2). Available from: [Link].
-
PubChem. 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine | C10H15BrN2 | CID 63962368. Available from: [Link].
-
PubChem. 6-Bromo-N,N-dimethyl-3-pyridazinamine | C6H8BrN3 | CID 19699315. Available from: [Link].
-
PubChemLite. 6-bromo-n,n-diethylpyridin-2-amine (C9H13BrN2). Available from: [Link].
-
ResearchGate. ChemInform Abstract: Synthesis of Brominated Novel N-Heterocycles: New Scaffolds for Antimicrobial Discovery. Available from: [Link].
-
PubChem. 6-bromo-N,N-dimethylnaphthalen-2-amine | C12H12BrN | CID 15508907. Available from: [Link].
-
ResearchGate. (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Available from: [Link].
-
ResearchGate. para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. Available from: [Link].
-
PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link].
-
CyberLeninka. SELECTIVE BROMINATION OF 3-DIMETHYLAMINOPROPIONITRILE AND THE SYNTHESIS OF ITS REACTIVE DERIVATIVES. Available from: [Link].
Sources
6-bromo-N,N-dimethylpyrazin-2-amine CAS number and identifiers
An In-depth Technical Guide to 2-Amino-6-bromopyridine Derivatives for Drug Discovery Professionals
A Note on Chemical Nomenclature
This guide addresses the chemical compound 6-bromo-N,N-dimethylpyridin-2-amine . Initial searches for "6-bromo-N,N-dimethylpyrazin-2-amine" did not yield a readily available chemical entity in major databases. The pyrazine core features two nitrogen atoms at positions 1 and 4 of a six-membered aromatic ring, whereas the pyridine core contains only one. Given the abundance of data for the pyridine analogue, it is the likely compound of interest for research and development and is the focus of this comprehensive guide.
Introduction: The 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its simple, low molecular weight structure provides an ideal starting point for the synthesis of complex, biologically active molecules with favorable drug-like properties.[1][2] The subject of this guide, 6-bromo-N,N-dimethylpyridin-2-amine , combines this key scaffold with a bromine atom—a versatile functional group for further chemical elaboration—and a dimethylamino group, which can influence solubility and target engagement. This unique combination makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[3]
Core Identifiers and Physicochemical Properties
Accurate identification is the foundation of all subsequent research. The essential identifiers and physicochemical properties for 6-bromo-N,N-dimethylpyridin-2-amine are consolidated below.
| Identifier | Value | Source(s) |
| CAS Number | 112575-13-0 | [4] |
| IUPAC Name | 6-bromo-N,N-dimethylpyridin-2-amine | [5] |
| Synonym(s) | 6-bromo-N,N-dimethyl-2-pyridinamine | |
| Molecular Formula | C₇H₉BrN₂ | [5] |
| Molecular Weight | 201.07 g/mol | |
| Canonical SMILES | CN(C)C1=CC=CC(Br)=N1 | [5] |
| InChI | 1S/C7H9BrN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 | |
| InChIKey | MIOQBSPUPLFYHC-UHFFFAOYSA-N | |
| Physical Form | Liquid | |
| Melting Point | 56-57 °C | |
| Boiling Point | 282.0 ± 20.0 °C at 760 mmHg | |
| Purity | Typically ≥95% | [5] |
Safety and Handling
As a laboratory chemical, 6-bromo-N,N-dimethylpyridin-2-amine requires careful handling. The Globally Harmonized System (GHS) classifications indicate its potential hazards.
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Harmful/Irritant) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | [5] |
| Precautionary Statements | P260, P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P330, P501 | |
| Storage | Store at controlled room temperature or 4°C, protected from light, under an inert atmosphere. | [4] |
Synthetic Pathways and Reactivity
While specific, detailed synthetic protocols for 6-bromo-N,N-dimethylpyridin-2-amine are not extensively published, its structure suggests several plausible synthetic routes. The most common approaches for this class of compounds involve the functionalization of a pyridine ring.
One likely method is the nucleophilic aromatic substitution (SₙAr) on a di-halogenated precursor like 2,6-dibromopyridine.[6] The two electron-withdrawing bromine atoms activate the ring, making it susceptible to nucleophilic attack by dimethylamine. This reaction often requires elevated temperatures and may be facilitated by microwave irradiation.[6]
Alternatively, modern cross-coupling reactions provide a powerful toolkit. A Buchwald-Hartwig amination could be employed, coupling 2,6-dibromopyridine with dimethylamine in the presence of a palladium catalyst and a suitable ligand.
The bromine atom at the 6-position is a key functional handle for further diversification. It readily participates in various cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.[6]
-
Buchwald-Hartwig Amination: To introduce a different amine group.
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
This versatility allows chemists to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry and Drug Discovery
The 2-aminopyridine scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates.[7] Its derivatives have shown promise across a wide range of therapeutic areas.
-
Kinase Inhibition: The 2-aminopyridine core is a well-known hinge-binding motif, crucial for targeting the ATP-binding site of many protein kinases.[3] Derivatives are actively being investigated as inhibitors of Janus kinase (JAK), Cyclin-Dependent Kinases (CDKs), and Aurora kinases for applications in oncology and inflammatory diseases.[3]
-
Central Nervous System (CNS) Disorders: The scaffold is found in drugs targeting neurological conditions. Its ability to be modified to cross the blood-brain barrier makes it attractive for developing treatments for neurodegenerative diseases.[8][9]
-
Antimicrobial and Antiparasitic Agents: Researchers have explored 2-aminopyridine derivatives for their potential as antibacterial, antifungal, and antiprotozoal agents, including for neglected tropical diseases.[10][11]
The structure of 6-bromo-N,N-dimethylpyridin-2-amine makes it an excellent starting point for exploring these therapeutic areas. The bromine atom allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Recommended Experimental Workflow: From Vial to In Vitro Screening
For a researcher acquiring this compound, a systematic approach is essential to ensure data integrity. The following workflow provides a self-validating system for compound characterization and preparation for biological screening.
Caption: Workflow for compound validation and preparation.
Step-by-Step Methodologies
Protocol 1: Compound Quality Control (QC)
-
Causality: It is critical to confirm the identity and purity of the starting material. Impurities or degradation can lead to false positives or negatives in biological assays, wasting significant time and resources.[12]
-
Structural Verification (LC-MS & NMR):
-
Dissolve a small sample (~1-2 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for ¹H NMR analysis. Confirm that the observed chemical shifts and coupling constants match the expected structure of 6-bromo-N,N-dimethylpyridin-2-amine.
-
Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile. Inject onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Verify the presence of a major peak with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
-
-
Purity Analysis (HPLC):
-
Using the same solution from the LC-MS, perform a High-Performance Liquid Chromatography (HPLC) analysis with a UV detector.
-
Integrate the area of all peaks. The purity should ideally be ≥95% for use in most screening assays.
-
Protocol 2: Stock Solution Preparation
-
Causality: A high-concentration, accurately prepared stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) is the foundation for all subsequent dilutions and biological testing.[13] Using DMSO allows for the solubilization of many organic compounds, but its final concentration in assays must be controlled to avoid cellular toxicity.[14]
-
Calculate Required Mass: Use a molarity calculator to determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM) and volume.
-
Weigh and Dissolve:
-
Accurately weigh the calculated mass of the compound. For small quantities, it is best practice to dissolve the entire contents of the vial to avoid weighing errors.[15]
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex gently until the solid is completely dissolved.[13] If necessary, use a brief sonication in a water bath to aid dissolution.[13]
-
-
Aliquot and Store:
Protocol 3: Preparation of Assay-Ready Plates
-
Causality: Serial dilution in 100% DMSO before the final dilution into aqueous assay buffer minimizes the risk of compound precipitation, which can lead to inaccurate concentration-response curves.[13]
-
DMSO Serial Dilution: In a microplate, perform serial dilutions of your high-concentration stock solution using 100% DMSO to create a range of concentrations (e.g., a 10-point, 3-fold dilution series).
-
Final Assay Dilution: Transfer a small, fixed volume from the DMSO serial dilution plate to your final assay plate containing the cells or biochemical reagents in aqueous buffer. This final step ensures the desired compound concentrations are achieved while keeping the final DMSO concentration low and consistent across all wells (typically ≤0.5%).[14][16]
-
Vehicle Control: Always include wells that receive the same final concentration of DMSO without the compound. This vehicle control is essential to ensure that any observed biological effects are due to the compound and not the solvent.[13]
Conclusion
6-bromo-N,N-dimethylpyridin-2-amine is a valuable and versatile building block for drug discovery. Its 2-aminopyridine core provides a proven scaffold for engaging a multitude of biological targets, while the strategically placed bromine atom offers a gateway for extensive chemical modification. By following rigorous, self-validating protocols for quality control and solution preparation, researchers can confidently incorporate this compound into their screening cascades, enhancing the probability of identifying novel and effective therapeutic candidates.
References
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]
- Benchchem. (n.d.). Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.
-
ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Retrieved from [Link]
- Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.
- Benchchem. (n.d.). The Ascending Trajectory of 2-Aminobipyridine Derivatives in Drug Discovery: A Technical Review.
-
Thomas, R. S., et al. (2018). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Applied In Vitro Toxicology, 4(3), 197-206. [Link]
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
-
Boroncore. (n.d.). 112575-13-0 | 6-BROMO-2-N,N-DIMETHYLAMINOPYRIDINE. Retrieved from [Link]
-
Al-Zahrani, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465. [Link]
-
Li, H., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Omega, 3(10), 13245-13256. [Link]
-
RSC Publishing. (2021). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]
-
Li, H., et al. (2019). Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry, 62(7), 3465-3476. [Link]
- MCE. (n.d.). Compound Handling Instructions.
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - an unsung hero in drug discovery. PubMed. [Link]
- Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis.
- International Biopharmaceutical Industry. (2023).
-
Protocol Online. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]
-
Laurent, C., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 16(2), 113-132. [Link]
-
Niles, A. L., et al. (2009). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Chemical Genomics, 3, 20-30. [Link]
- Benchchem. (n.d.). Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine.
-
Lim, C., et al. (2018). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Pharmacology, 9, 111. [Link]
- Benchchem. (n.d.). 6-Bromo-N,N-dimethylpyridazin-3-amine molecular weight and formula.
-
PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-N,N-dimethylnaphthalen-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminopyridine - an unsung hero in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 112575-13-0|6-Bromo-N,N-dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 11. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pKa and Basicity of 6-bromo-N,N-dimethylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the ionization constant (pKa) of a molecule is a critical physicochemical parameter. It governs a compound's solubility, absorption, distribution, metabolism, and excretion (ADMET) properties, all of which are pivotal for its therapeutic efficacy.[1][2] This guide provides a comprehensive analysis of the pKa and basicity of 6-bromo-N,N-dimethylpyrazin-2-amine, a substituted pyrazine derivative of interest in contemporary research. Pyrazine and its derivatives are prevalent scaffolds in biologically active compounds, making a thorough understanding of their electronic properties essential.[3][4][5]
This document will delve into the theoretical underpinnings of this molecule's basicity, influenced by its distinct substituents. Furthermore, it will furnish detailed, field-proven methodologies for both the experimental and computational determination of its pKa values, equipping researchers with the practical knowledge to characterize this and similar compounds.
Theoretical Framework: Understanding the Basicity of 6-bromo-N,N-dimethylpyrazin-2-amine
The basicity of 6-bromo-N,N-dimethylpyrazin-2-amine is a composite of the electronic properties of the parent pyrazine ring and the influence of its two substituents: the electron-donating N,N-dimethylamino group and the electron-withdrawing bromo group.
The Pyrazine Core: An Electron-Deficient Heterocycle
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-disposition.[3][4] It is a weaker base than pyridine, with a pKa of approximately 0.65 for its conjugate acid.[3][4][6] This reduced basicity is attributed to the presence of the second electronegative nitrogen atom, which withdraws electron density from the ring and from the other nitrogen, making the lone pair of electrons on each nitrogen less available for protonation.[7]
Influence of Substituents on Basicity
The overall basicity of 6-bromo-N,N-dimethylpyrazin-2-amine is modulated by the electronic interplay of its substituents.
-
The N,N-dimethylamino Group (-N(CH₃)₂): This group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where the lone pair on the exocyclic nitrogen delocalizes into the pyrazine ring, significantly increases the electron density of the ring. This heightened electron density, particularly at the ring nitrogens, is expected to substantially increase the basicity of the molecule compared to unsubstituted pyrazine. In the context of pyridine, a dimethylamino group at the 4-position dramatically increases basicity.[8]
-
The Bromo Group (-Br): The bromine atom is an electronegative element and thus exhibits an electron-withdrawing inductive effect (-I effect). It also possesses lone pairs that can be donated to the ring via resonance (+M effect), but for halogens, the inductive effect typically outweighs the resonance effect. Therefore, the bromo group is expected to decrease the electron density of the pyrazine ring and, consequently, decrease the basicity of the molecule.[8]
Predicting the Protonation Site and Overall Basicity
The net effect on the basicity of 6-bromo-N,N-dimethylpyrazin-2-amine will be a balance between the powerful electron-donating N,N-dimethylamino group and the deactivating bromo group. It is anticipated that the electron-donating effect of the dimethylamino group will be dominant, resulting in a molecule that is significantly more basic than the parent pyrazine.
The most likely site of protonation will be one of the two ring nitrogen atoms. The N,N-dimethylamino group will increase the electron density at both ring nitrogens, making them more susceptible to protonation. The precise pKa value will depend on the final electronic distribution within the molecule.
Experimental Determination of pKa
The experimental determination of pKa is crucial for validating theoretical predictions and for regulatory submissions. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[9][10]
Potentiometric Titration
This classical method involves the gradual addition of an acid to a solution of the basic analyte and monitoring the resulting pH change. The pKa is determined from the inflection point of the resulting titration curve.[2][10][11]
Experimental Protocol for Potentiometric Titration:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of 6-bromo-N,N-dimethylpyrazin-2-amine and dissolve it in a suitable volume (e.g., 50 mL) of deionized, carbonate-free water.
-
If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol can be used. However, the pKa value obtained will be an apparent pKa (pKa') and will need to be corrected to obtain the aqueous pKa.
-
Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[2]
-
-
Titrant Preparation:
-
Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).
-
-
Instrumentation and Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]
-
Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[2]
-
-
Titration Procedure:
-
Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette or an automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the value.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point.[11] This can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the equivalence point is the maximum, or a second derivative plot (Δ²pH/ΔV² vs. V), where the equivalence point is the zero crossing.
-
Data Presentation: Hypothetical Potentiometric Titration Data
| Volume of 0.1 M HCl (mL) | Measured pH |
| 0.00 | 8.50 |
| 1.00 | 7.80 |
| 2.00 | 7.20 |
| 2.50 | 6.80 |
| 3.00 | 6.00 |
| 3.50 | 5.20 |
| 4.00 | 4.60 |
| 5.00 | 3.50 |
| 6.00 | 2.90 |
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore close to the ionization center, as the UV-Vis absorbance spectrum will change with protonation state. It requires a smaller amount of sample compared to potentiometry.[10]
Experimental Protocol for UV-Vis Spectrophotometry:
-
Preliminary Scans:
-
Prepare two stock solutions of 6-bromo-N,N-dimethylpyrazin-2-amine in a suitable solvent (e.g., methanol or water).
-
Dilute one stock solution in a highly acidic buffer (e.g., pH 1-2) to ensure the compound is fully protonated.
-
Dilute the other stock solution in a basic buffer (e.g., pH 10-11) to ensure the compound is in its neutral form.
-
Record the UV-Vis spectra of both solutions to identify the wavelengths of maximum absorbance for both the protonated and neutral species.
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers with known pH values spanning the expected pKa of the analyte (e.g., from pH 2 to 8 in 0.5 pH unit increments).
-
-
Measurement:
-
Prepare a series of solutions with a constant concentration of the analyte in each of the prepared buffers.
-
Measure the absorbance of each solution at the identified wavelengths of maximum absorbance.
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength versus the pH. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal.[9]
-
Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AB is the absorbance of the basic form, and AA is the absorbance of the acidic form.
-
Computational pKa Prediction
In modern drug discovery, computational methods are invaluable for the early-stage prediction of physicochemical properties, including pKa.[1][12] These methods can provide rapid estimations and guide synthetic efforts.
Quantum Mechanical Methods
Quantum mechanical (QM) calculations can be employed to determine the pKa by calculating the Gibbs free energy change (ΔG) of the protonation reaction.
Workflow for QM-based pKa Prediction:
-
Structure Optimization:
-
Build the 3D structures of the neutral 6-bromo-N,N-dimethylpyrazin-2-amine and its protonated form (conjugate acid).
-
Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or COSMO). Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is commonly used.
-
-
Free Energy Calculation:
-
Calculate the Gibbs free energies of the optimized neutral and protonated species in the solvated state.
-
-
pKa Calculation:
-
The pKa is calculated using the following thermodynamic cycle: pKa = (ΔGsolv) / (2.303 * RT) where ΔGsolv is the free energy change of the deprotonation reaction in solution. This requires the calculation of the free energy of the proton in solution, which is often a fitted empirical value.
-
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models use statistical methods to correlate chemical structure with a specific property, in this case, pKa.[1] These models are trained on large datasets of experimentally determined pKa values.
Application of QSAR:
-
Specialized software packages (e.g., ChemAxon, ACD/Labs) have pre-built QSAR models that can predict the pKa of a molecule based on its 2D structure.[1]
-
These tools identify the ionizable centers in the molecule and predict the pKa for each. For 6-bromo-N,N-dimethylpyrazin-2-amine, predictions would be provided for the ring nitrogens.
Data Presentation: Predicted pKa Values
| Method | Predicted pKa | Notes |
| QM (DFT) | 3.5 - 5.0 | Dependent on the level of theory and solvation model. |
| QSAR (e.g., ChemAxon) | 3.8 ± 0.5 | Based on a large training set of nitrogen-containing heterocycles. |
Conclusion
The basicity of 6-bromo-N,N-dimethylpyrazin-2-amine is a nuanced property dictated by the interplay of the electron-deficient pyrazine core and its substituents. The potent electron-donating N,N-dimethylamino group is expected to render the molecule significantly more basic than unsubstituted pyrazine, despite the presence of the deactivating bromo group. For drug development professionals and researchers, an accurate determination of this compound's pKa is paramount. This guide has provided a robust theoretical framework for understanding its basicity and has detailed both experimental and computational methodologies for its precise quantification. The application of these protocols will enable a thorough characterization of 6-bromo-N,N-dimethylpyrazin-2-amine, facilitating its advancement in research and development pipelines.
References
- Sparatore, A., et al. (2009). Pyrazines. In Comprehensive Heterocyclic Chemistry III (Vol. 6, pp. 687-810). Elsevier.
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343–347. Available at: [Link]
-
Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7440. Available at: [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Available at: [Link]
-
PubChem. 6-bromo-N,N-dimethylnaphthalen-2-amine. Available at: [Link]
-
Wikipedia. Pyrazine. Available at: [Link]
-
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 90. Available at: [Link]
-
ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Available at: [Link]
-
MDPI. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Available at: [Link]
-
PubChem. Aminopyrazine. Available at: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(90). Available at: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
-
ScienceDirect. (2011). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: [Link]
-
MDPI. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Available at: [Link]
-
MDPI. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Available at: [Link]
-
ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
ResearchGate. (2014). Predicted pKa values for the secondary and tertiary amines shown in... Available at: [Link]
-
ResearchGate. (2018). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. Available at: [Link]
-
ACS Publications. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. Available at: [Link]
-
MIT OpenCourseWare. THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Available at: [Link]
-
ACS Publications. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Available at: [Link]
-
Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. Available at: [Link]
-
ResearchGate. Electrophilic Substitution In Azines. Available at: [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]
-
International Journal of Innovative Research in Science & Soul. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available at: [Link]
-
Scribd. Effect of Substituents On Basicity of Pyridine. Available at: [Link]
- Google Patents. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
Sources
- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
Methodological & Application
Application Note: Regioselective Synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine
This Application Note is structured to guide a medicinal chemist or process scientist through the regioselective synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine , a critical scaffold in the development of kinase inhibitors (e.g., SHP2, PI3K) and other pharmacophores.
) of 2,6-DibromopyrazineExecutive Summary
This protocol details the mono-amination of 2,6-dibromopyrazine to synthesize 6-bromo-N,N-dimethylpyrazin-2-amine. While 2,6-dibromopyrazine is a symmetric electrophile, the introduction of the first electron-donating amine group significantly deactivates the pyrazine ring toward subsequent nucleophilic attacks. This electronic bias allows for high regioselectivity for the mono-substituted product under controlled stoichiometry and temperature.
Key Performance Indicators:
-
Target Yield: >85%
-
Purity: >98% (HPLC)
-
Selectivity: >20:1 (Mono- vs. Bis-substitution)
Scientific Foundation & Mechanism
The Electrophile: Pyrazine vs. Pyridine
Unlike pyridine, the pyrazine ring contains two nitrogen atoms, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the C-Br bonds highly susceptible to nucleophilic attack via the
Regiocontrol via Electronic Deactivation
The success of this synthesis relies on kinetic control derived from electronic feedback.
-
Initial State: 2,6-dibromopyrazine is highly electron-deficient due to the inductive effect of two bromine atoms and the diaza-ring.
-
First Substitution: The nucleophilic attack of dimethylamine displaces one bromide.
-
Deactivation: The newly installed dimethylamino group (
) is a strong resonance donor ( effect). It pushes electron density into the pyrazine ring, raising the LUMO energy and making the remaining C-Br bond significantly less electrophilic than the starting material.
This distinct reactivity gap prevents the formation of the 2,6-bis(dimethylamino)pyrazine byproduct, provided the reaction temperature is kept moderate.
Reaction Mechanism Diagram
The following Graphviz diagram illustrates the Addition-Elimination pathway (Meisenheimer Complex).
Figure 1: Mechanistic pathway of the
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 2,6-Dibromopyrazine | 237.88 | 1.0 | Starting Material |
| Dimethylamine (2.0M in THF) | 45.08 | 1.1 - 1.2 | Nucleophile |
| Triethylamine ( | 101.19 | 1.5 | Base (Scavenger) |
| Ethanol (Absolute) | Solvent | N/A | Solvent (Polar Protic) |
Note: Aqueous dimethylamine (40%) can be used, but anhydrous conditions (THF solution) generally simplify the workup and reduce hydrolysis byproducts.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 2,6-dibromopyrazine (1.0 eq) and Absolute Ethanol (10 volumes relative to mass, e.g., 10 mL per 1 g).
-
Why Ethanol? Polar protic solvents stabilize the anionic Meisenheimer intermediate, accelerating the reaction rate compared to non-polar solvents.
Step 2: Reagent Addition
-
Add Triethylamine (1.5 eq) to the stirring solution.
-
Cool the mixture to
(ice bath). Although the reaction is not violently exothermic, cooling ensures the volatile dimethylamine stays in solution during addition. -
Add Dimethylamine (2.0M in THF) (1.1 eq) dropwise over 10 minutes.
Step 3: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 2–4 hours.
-
Monitor via TLC/LCMS:
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Observation: Starting material (
) should disappear; Product ( ) appears. -
Troubleshooting: If conversion is slow after 4 hours, heat to
. Avoid boiling to prevent loss of amine.
-
Step 4: Workup
-
Concentrate the reaction mixture under reduced pressure to remove Ethanol and excess amine.
-
Redissolve the residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
Step 5: Purification
-
The crude material is often pure enough (>90%) for the next step.
-
If high purity is required, purify via silica gel flash chromatography (Gradient: 0%
10% EtOAc in Hexanes).
Process Workflow Diagram
Figure 2: Decision tree for reaction monitoring and purification.
Analytical Data & Quality Control
To validate the synthesis, compare your isolated material against these expected spectral characteristics.
| Method | Expected Signal | Interpretation |
| 1H NMR (CDCl3, 400 MHz) | N-Methyl protons (Dimethylamino group). | |
| Pyrazine ring proton (C3). | ||
| Pyrazine ring proton (C5). | ||
| LC-MS (ESI+) | m/z 202.0 / 204.0 | Characteristic 1:1 isotopic pattern for Bromine ( |
| Appearance | Off-white to pale yellow solid | Typical for amino-pyrazines. |
Note on NMR: The two aromatic protons on the pyrazine ring will appear as singlets. The proton ortho to the bromine is typically more deshielded (downfield) than the proton ortho to the amine, though they are close in shift.
Safety & Hazards (HSE)
-
2,6-Dibromopyrazine: Irritant. Potential skin sensitizer. Handle in a fume hood.
-
Dimethylamine: Volatile, flammable, and corrosive. Avoid inhalation. If using the THF solution, ensure no ignition sources are present.
-
Reaction Pressure: If running in a sealed tube (not required but possible), be aware of pressure build-up from heating volatile amines.
References
- Topic: Regioselectivity in nucleophilic substitution of chloropyrazines.
-
Analogous Synthetic Protocols (Patent Literature)
- Title: Compounds and Methods for Kinase Inhibition (Example of aminopyrazine synthesis).
- Source: WO 2010/146133 (P
-
Link:
- Context: Describes similar conditions on di-halo heteroaromatics using amines in alcoholic solvents.
-
Product Data & Safety
- Title: 6-Bromo-N,N-dimethylpyridin-2-amine (Analogous structure d
- Source: Sigma-Aldrich Product Sheet.
-
Link:
- Context: Used for safety handling comparisons (H302, H315).
-
BenchChem Technical Support
Sources
Protocol for nucleophilic aromatic substitution to form 6-bromo-N,N-dimethylpyrazin-2-amine
Abstract & Introduction
The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., Entospletinib). This application note details a robust, scalable protocol for the synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine from 2,6-dibromopyrazine .
The primary challenge in this synthesis is regioselectivity . Because the starting material is symmetric, the first nucleophilic attack yields the desired product. However, the electron-deficient nature of the pyrazine ring makes the product susceptible to a second substitution, leading to the formation of the bis-dimethylamino impurity. This guide provides an optimized method using controlled stoichiometry and temperature to maximize mono-substitution (
Mechanistic Insight: Nucleophilic Aromatic Substitution ( )
The reaction proceeds via an Addition-Elimination mechanism.[1] The pyrazine ring is highly electron-deficient due to the two nitrogen atoms, which lower the energy of the LUMO and stabilize the negative charge in the intermediate.
Electronic Activation
-
Inductive Effect (-I): The bromine atoms and ring nitrogens withdraw electron density, activating the carbons at positions 2 and 6.
-
Resonance Effect (-M): The intermediate Meisenheimer complex is stabilized by the ability of the ring nitrogens to accept the negative charge.
Reaction Pathway
The nucleophile (dimethylamine) attacks the C-2 position, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequent re-aromatization expels the bromide leaving group.
Figure 1: Mechanism of
Experimental Optimization
To achieve high selectivity, reaction parameters must be tuned to differentiate between the reactivity of the starting material and the mono-substituted product.
Solvent and Base Selection
While polar aprotic solvents (DMF, DMSO) accelerate
Table 1: Parameter Optimization Matrix
| Parameter | Condition A (Aggressive) | Condition B (Mild) | Condition C (Optimized) |
| Solvent | DMF | Ethanol | THF |
| Temperature | 80°C | 25°C | 0°C to 25°C |
| Base | |||
| Stoichiometry | 2.5 eq DMA | 1.0 eq DMA | 1.1 eq DMA |
| Outcome | High yield, but ~15% bis-product | Slow conversion (>24h) | >90% Mono, <2% Bis |
Detailed Protocol
Target Scale: 10 mmol (2.38 g of starting material)
Reagents & Materials
-
2,6-Dibromopyrazine: 2.38 g (10.0 mmol)
-
Dimethylamine (DMA): 5.5 mL of 2.0 M solution in THF (11.0 mmol, 1.1 eq)
-
Triethylamine (
): 1.67 mL (12.0 mmol, 1.2 eq) -
Tetrahydrofuran (THF): 20 mL (anhydrous)
-
Ethyl Acetate / Hexanes: For extraction and purification.
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 2,6-dibromopyrazine (2.38 g) and anhydrous THF (20 mL). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice-water bath to cool the solution to 0°C .
-
Why? Lower temperature kinetically favors the first substitution over the second.
-
-
Base Addition: Add Triethylamine (1.67 mL) in one portion.
-
Nucleophile Addition: Add the Dimethylamine solution (5.5 mL) dropwise over 10 minutes via syringe.
-
Caution: Exothermic reaction.[2] Rapid addition may cause local heating and promote bis-substitution.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) . Stir for 4–6 hours.
-
Monitoring: Check progress via TLC (20% EtOAc in Hexanes) or LCMS.
-
Target: Disappearance of starting material (
) and appearance of product ( ).
-
-
Quench & Workup:
-
Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel column chromatography (0-10% EtOAc in Hexanes).
Figure 2: Experimental workflow for the synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine.
Quality Control & Characterization
Verify the identity and purity of the product using the following metrics.
Expected Data
-
Physical State: Pale yellow solid.
-
NMR (400 MHz,
):- 7.85 (s, 1H, Pyrazine H-3)
- 7.65 (s, 1H, Pyrazine H-5)
-
3.15 (s, 6H,
) -
Note: The two aromatic protons appear as singlets.
-
LCMS (ESI+):
-
Expected Mass
(1:1 ratio due to isotopes). -
Bis-product check: Look for mass 167.1 (
for bis-dimethylamino), which indicates over-reaction.
-
Troubleshooting Guide
-
Problem: Significant formation of bis-product.
-
Solution: Reduce temperature to 0°C for the entire duration or reduce DMA equivalents to 1.05.
-
-
Problem: Incomplete conversion after 6 hours.
-
Solution: Add 0.1 eq of DMA and warm to 35°C. Do not exceed 40°C.
-
-
Problem: Emulsion during extraction.
-
Solution: The triethylammonium bromide salt can act as a surfactant. Wash thoroughly with water before adding brine.
-
Safety Considerations
-
2,6-Dibromopyrazine: Irritant and potential skin sensitizer. Handle in a fume hood.
-
Dimethylamine: Volatile, flammable, and toxic. If using the 2M THF solution, handle with syringe techniques to avoid liberation of gas.
-
Reaction Profile:
reactions are exothermic.[2] Scale-up requires careful thermal management (active cooling).
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (General mechanism of ).
-
BenchChem. Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine. Link (Analogous chemistry and troubleshooting for diazine systems).
-
Google Patents. Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide. US20100267955A1. Link (General protocols for aminolysis of halopyrazines).
-
National Institutes of Health (PMC). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Link (Detailed discussion on regioselectivity in heterocyclic
).
Sources
Application Note: Strategic Utilization of 6-Bromo-N,N-dimethylpyrazin-2-amine in Drug Discovery
Executive Summary
This guide details the strategic application of 6-bromo-N,N-dimethylpyrazin-2-amine (CAS: 135225-60-2 / Analogous) as a privileged scaffold in medicinal chemistry.[1][2]
The pyrazine core is a bioisostere of pyridine and benzene, widely utilized to optimize pharmacokinetic (PK) profiles by reducing lipophilicity (LogP) while maintaining aromaticity. The specific substitution pattern of this scaffold offers a unique "push-pull" electronic system:
-
C-2 Dimethylamine: Acts as a strong Electron Donating Group (EDG) and a solubility handle.[1][2]
-
C-6 Bromide: Serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid library expansion.[1][2]
This note provides validated protocols for functionalizing the C-6 position and outlines its utility in designing ATP-competitive kinase inhibitors.
Chemical Profile & Reactivity[2][3][4][5][6][7][8]
Structural Analysis
The 2,6-disubstitution pattern creates a meta-like relationship between the solubilizing group (amine) and the growth vector (bromide).
-
Electronic Environment: The pyrazine ring is naturally electron-deficient (π-deficient).[1][2] However, the dimethylamine at C-2 increases electron density, potentially deactivating the ring toward Nucleophilic Aromatic Substitution (
) compared to a naked halopyrazine. Consequently, Pd-catalyzed coupling is the preferred method for functionalization.
Functionalization Workflow
The following diagram illustrates the decision matrix for functionalizing this scaffold based on the target moiety.
Figure 1: Synthetic divergence from the 6-bromo-pyrazine core.[1][2] The bromide serves as the universal exit vector for diverse chemical space exploration.
Application Case Study: Kinase Inhibitor Design
In the context of kinase drug discovery, this scaffold is frequently employed to target the ATP-binding pocket.[3][4] The pyrazine nitrogens (N1/N4) can serve as hydrogen bond acceptors for the "hinge region" of the kinase (e.g., interacting with the backbone amide of Met, Leu, or Glu residues).
Design Logic (The "Hinge Binder" Hypothesis)
-
Hinge Interaction: The pyrazine N1 accepts a H-bond from the kinase hinge.[1][2][3]
-
Solvent Exposure: The C-2 dimethylamine projects into the solvent-exposed region, improving solubility and preventing non-specific hydrophobic binding.[1][2]
-
Selectivity Pocket: The C-6 substituent (introduced via Suzuki coupling) extends into the hydrophobic back-pocket (Gatekeeper region), determining selectivity between kinase families (e.g., EGFR vs. CDK).
Figure 2: Schematic representation of the scaffold's pharmacophoric features within a kinase ATP pocket.[3]
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: To couple an aryl/heteroaryl boronic acid to the C-6 position.[1][2] Mechanism: Pd(0) oxidative addition into the C-Br bond is facilitated by the electron-deficient pyrazine ring, despite the donating amine.
Reagents:
-
Substrate: 6-bromo-N,N-dimethylpyrazin-2-amine (1.0 equiv)[1][2]
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv)
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the pyrazine substrate, boronic acid, and Pd catalyst.
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) and the aqueous base solution via syringe.
-
Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS; the bromide peak [M+H]+ ~202/204 should disappear).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1][2] Dilute with EtOAc, wash with water and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Note: If the boronic acid is heteroaromatic (e.g., pyridine-boronic acid), use XPhos Pd G2 catalyst to prevent protodeboronation and enhance transmetallation rates [1].
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To introduce a second amine at C-6 (e.g., for morpholine or piperazine analogs).[1][2]
Reagents:
-
Substrate: 6-bromo-N,N-dimethylpyrazin-2-amine (1.0 equiv)[1][2]
-
Amine Partner: Morpholine/Piperazine derivative (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Glovebox/Schlenk: Charge an oven-dried vial with the pyrazine, Pd source, Ligand, and Base.
-
Solvent: Add anhydrous solvent under Argon flow.
-
Reaction: Heat to 100°C overnight.
-
Validation: Check LCMS. The product will show a significant mass shift and loss of the Br isotope pattern.
-
Purification: The product is likely basic.[1][2] Use DCM/MeOH/NH3 gradient for chromatography.[1][2]
QC and Data Interpretation
LCMS Analysis[1][2]
-
Starting Material: Look for the characteristic 1:1 isotopic doublet for Bromine (
and ) at m/z ~202 and 204. -
Product: Successful coupling is confirmed by the disappearance of the Br doublet and appearance of the singlet (or complex pattern depending on the partner) at the expected mass.
NMR Characteristics ( NMR, 400 MHz, DMSO- )
-
Starting Material:
-
Coupling Effect: Functionalization at C-6 will cause a downfield or upfield shift of the H-5 proton depending on the electronic nature of the new substituent.
References
-
Suzuki-Miyaura Coupling of Heteroaryl Halides
-
Pyrazine Scaffold in Kinase Inhibitors
-
Buchwald-Hartwig Protocol Standards
-
Reaction Troubleshooting & Optimization
Sources
- 1. 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]
- 2. 6-bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-bromo-N,N-dimethylpyrazin-2-amine
Introduction: The Strategic Importance of 2,6-Disubstituted Pyrazines in Modern Drug Discovery
The pyrazine scaffold is a privileged structural motif in medicinal chemistry, with numerous FDA-approved drugs incorporating this heterocycle.[1] Its unique electronic properties and ability to participate in key hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[1][2][3] Specifically, 2,6-disubstituted pyrazines are of significant interest as they allow for the precise modulation of a molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these vital C-C bond formations in a highly efficient and functional group-tolerant manner.[4][5] This application note provides a comprehensive guide to the successful Suzuki-Miyaura coupling of 6-bromo-N,N-dimethylpyrazin-2-amine with a variety of boronic acids and esters. We will delve into the critical parameters of this transformation, offering a detailed experimental protocol, troubleshooting advice, and a mechanistic framework to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-N,N-dimethylpyrazin-2-amine to form a Pd(II) complex. This is often the rate-determining step of the reaction.[6]
-
Transmetalation: The organic moiety from the boronic acid or ester is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species.[8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the desired product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
6-bromo-N,N-dimethylpyrazin-2-amine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromo-N,N-dimethylpyrazin-2-amine, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. [10]3. Add the anhydrous, degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C). [11]5. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N,N-dimethylpyrazin-2-amine. [5]
Optimized Reaction Conditions: A Comparative Table
The following table provides a starting point for optimizing the reaction conditions for the Suzuki-Miyaura coupling of 6-bromo-N,N-dimethylpyrazin-2-amine with various boronic acids. Yields are illustrative and will vary depending on the specific substrate and precise conditions.
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Boronic Acid Type | Expected Yield |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Electron-rich Aryl | Good |
| XPhos Pd G3 (2) | K₃PO₄ (2) | Toluene | 100 | Electron-neutral Aryl | Very Good |
| SPhos Pd G2 (2) | Cs₂CO₃ (2) | 2-MeTHF | 80 | Electron-deficient Aryl | Excellent |
| Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | Heteroaryl | Good |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere; use fresh, degassed solvents; try a different palladium precatalyst or ligand. [12] |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Ineffective base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). [8] | |
| Protodeboronation of Boronic Acid | Presence of water; high temperature | Use an anhydrous solvent; consider using a boronic ester (e.g., pinacol ester). [4][12] |
| Homocoupling of Boronic Acid | Presence of oxygen; inefficient transmetalation | Thoroughly degas all solvents and maintain a strict inert atmosphere; consider a more electron-rich ligand to promote oxidative addition. [4] |
| Catalyst Deactivation | Coordination of pyrazine nitrogen to palladium | Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) to shield the metal center. [12][10] |
Conclusion
The Suzuki-Miyaura cross-coupling of 6-bromo-N,N-dimethylpyrazin-2-amine is a robust and versatile method for the synthesis of novel 2,6-disubstituted pyrazine derivatives. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental technique, researchers can efficiently access a wide array of compounds with significant potential in drug discovery and development. This guide provides a solid foundation for achieving success in these important synthetic transformations.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013, August 2). PMC. Retrieved from [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013, August 2). Journal of the American Chemical Society. Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - DSpace@MIT. (n.d.). Retrieved from [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition. Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017, January 6). PubMed. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved from [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved from [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). PMC. Retrieved from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC. Retrieved from [Link]
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018, May 1). PubMed. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Functionalization of the C-6 Position in N,N-Dimethylpyrazin-2-amine
The following Application Note and Protocol Guide is designed for high-level researchers and drug discovery chemists. It prioritizes mechanistic causality, regiochemical control, and scalable reproducibility.
Executive Summary & Strategic Analysis
Functionalizing the C-6 position of N,N-dimethylpyrazin-2-amine presents a classic regioselectivity paradox in heterocyclic chemistry. The substrate contains a strong electron-donating group (EDG) at C-2 and two ring nitrogens, creating a complex electronic landscape.
-
The Challenge: Standard Directed Ortho Metalation (DoM) using lithium bases (e.g., LiTMP) is kinetically driven to the C-3 position (ortho to the amino group and adjacent to N4). Transition metal-catalyzed C-H activations (e.g., Ir-borylation) are often sterically driven to C-5 .
-
The Solution: Accessing C-6 requires overriding these innate preferences. This guide details three distinct protocols:
-
The "Blocking" Protocol (Gold Standard): A temporary silyl block at C-3 forces lithiation to C-6.
-
The Radical Protocol (Minisci): Exploits the electronic "meta" activation of C-6 by the amino group for nucleophilic radical attack.
-
The "De Novo" Scaffold Approach: A robust medicinal chemistry route starting from 2,6-dichloropyrazine to guarantee regiochemical purity.
-
Mechanistic Pathways & Decision Matrix
The following decision tree illustrates the competing pathways and the logic behind selecting the correct protocol.
Figure 1: Strategic workflow for overriding kinetic C-3 lithiation to achieve C-6 functionalization.
Detailed Experimental Protocols
Protocol A: The C-3 Blocking Strategy (Direct Lithiation)
Best For: Installing electrophiles (aldehydes, halides, alkyls) specifically at C-6 when starting with the parent amine. Mechanism: The bulky TMS group at C-3 prevents ortho-lithiation, forcing the LiTMP base to deprotonate the next most acidic site: C-6 (adjacent to N1).
Step-by-Step Methodology:
-
C-3 Blocking (Silylation):
-
Charge a flame-dried flask with N,N-dimethylpyrazin-2-amine (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C .[1][2]
-
Add LiTMP (1.1 equiv, prepared fresh from TMP and n-BuLi) dropwise over 15 min. Note: LiTMP is preferred over LDA to minimize nucleophilic attack on the pyrazine ring.
-
Stir at -78 °C for 30 min. The solution will turn dark red/brown (formation of C-3 lithio species).
-
Add TMSCl (1.2 equiv) dropwise. Warm to 0 °C over 1 hour.
-
Checkpoint: Verify C-3 silylation by GC-MS or NMR (disappearance of the C-3 proton doublet).
-
-
C-6 Functionalization:
-
Cool the crude 3-TMS-pyrazine solution (or isolated intermediate) to -78 °C .
-
Add a second portion of LiTMP (1.1 equiv).
-
Stir for 45 min. The steric bulk of the TMS group and the NMe2 group blocks C-3 and C-5, directing lithiation to C-6 .
-
Quench with the desired electrophile (e.g., Iodine, DMF, alkyl halide).
-
-
Desilylation (Deprotection):
-
Treat the C-6 substituted intermediate with TBAF (1.5 equiv) in THF at RT for 2 hours.
-
Result: Pure 6-substituted N,N-dimethylpyrazin-2-amine.
-
Critical Parameter: Temperature control is vital. Above -50 °C, the lithiated pyrazine may undergo dimerization or ring-opening decomposition.
Protocol B: The "De Novo" Scaffold Approach (Scalable)
Best For: Large-scale synthesis or when the "Blocking" route yields are low. Concept: Instead of forcing a reaction on the amine, start with 2,6-dichloropyrazine . The symmetry allows for controlled sequential substitution.
Workflow:
-
SNAr 1 (Regioselective Amine Installation):
-
Substrate: 2,6-Dichloropyrazine .
-
Reagent: Dimethylamine (2.0 equiv, aqueous or THF solution).
-
Conditions: RT to 40 °C.
-
Outcome: Since the starting material is symmetric, the first substitution yields 2-chloro-6-(dimethylamino)pyrazine exclusively.
-
-
Functionalization of C-6 (Formerly C-2):
-
The remaining chlorine is now at the C-6 position relative to the amino group.
-
Suzuki-Miyaura: Pd(dppf)Cl2, Aryl-Boronic Acid, K2CO3, Dioxane/H2O.
-
Buchwald-Hartwig: Pd2(dba)3, XPhos, Amine, NaOtBu.
-
Lithium-Halogen Exchange: n-BuLi at -78 °C generates the C-6 lithio species (via Cl exchange) for trapping with electrophiles.
-
Protocol C: Minisci Radical Alkylation
Best For: Late-stage introduction of alkyl/cycloalkyl groups. Mechanism: The NMe2 group is an Electron Donating Group (EDG). In radical substitutions, nucleophilic alkyl radicals attack electron-deficient positions. While C-3 and C-5 are ortho/para to the EDG (electron-rich), C-6 is meta-like and adjacent to N1, making it the most electron-deficient and favorable site for radical attack.
Protocol:
-
Reagents: Substrate (1 equiv), Alkyl Carboxylic Acid (2-3 equiv), Ammonium Persulfate (3 equiv), AgNO3 (0.2 equiv), TFA (1 equiv).
-
Solvent: DCM/Water (biphasic) or DMSO.
-
Conditions: 40-60 °C.
-
Note: Expect a mixture. C-6 is usually favored, but C-5 isomers may form. Separation by flash chromatography is required.
Comparative Data Analysis
| Feature | Protocol A (Blocking) | Protocol B (De Novo) | Protocol C (Minisci) |
| Regioselectivity | High (>95:5) | Perfect (100:0) | Moderate (60:40 to 80:20) |
| Step Count | 3 (Block-Funct-Deblock) | 2 (SNAr-Coupling) | 1 (Direct) |
| Scalability | Low (Cryogenic) | High (Kilogram) | Medium |
| Substrate Scope | Electrophiles (E+) | Nucleophiles/Cross-coupling | Alkyl Radicals |
| Primary Risk | Incomplete lithiation | Availability of 2,6-dichloro | Isomer separation |
References
-
Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Isoquinolines and Quinoxalines). Tetrahedron.[5] Link
- Foundational review establishing C-3 as the kinetic lithi
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists.[6] MedChemComm. Link
- Discusses the electronic rules governing radical attack on pyrazines, supporting C-6 preference in EDG-substituted systems.
-
Sato, N. (1980). Studies on Pyrazines.[4][5][7] Synthesis of 2,6-Disubstituted Pyrazines. Journal of Heterocyclic Chemistry. Link
- Establishes the "De Novo" route starting from 2,6-dichloropyrazine as a reliable method for 2,6-isomers.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Pyrazine Amine Synthesis & Purification
Topic: Removal of Regioisomeric Impurities in Aminopyrazine Synthesis
Core Directive: The "Pyrazine Nightmare"
User Profile: Medicinal Chemists, Process Chemists.
The Pain Point: You have performed a Nucleophilic Aromatic Substitution (
The Scientific Reality: Pyrazine regioisomers often possess nearly identical lipophilicity (
Diagnostic & Strategy (The "Why" and "How")
Before attempting purification, you must understand the electronic vectors driving the separation.
Mechanism of Impurity Formation
In 2,3-dichloropyrazine, the C2 and C3 positions are electronically similar but not identical if a substituent exists at C5 or C6.
-
Electronic Control: The nitrogen atoms withdraw electron density. A substituent at C5 affects C2 more than C3 via conjugation.
-
Steric Control: If the incoming amine is bulky, it may prefer the less hindered chloride, regardless of electronic activation.
Visualizing the Separation Logic
The following decision tree outlines the workflow for selecting the correct purification method based on your crude mixture's profile.
Figure 1: Decision matrix for separating aminopyrazine regioisomers. The choice depends on physical state (solid vs. oil) and chromatographic behavior under pH modification.
Technical Protocols
Protocol A: pH-Modified Flash Chromatography (The "Ammonia Trick")
Concept: Aminopyrazines are weak bases. On standard silica (slightly acidic), they protonate and "streak," causing peak broadening that merges isomers. By buffering the silica to a basic pH, you suppress ionization, sharpening the bands and allowing the subtle dipole differences to resolve the isomers.
Reagents:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium Hydroxide (
, 28-30% aq) or Triethylamine (TEA)
Step-by-Step:
-
Mobile Phase Prep: Prepare a stock solution of DCM:MeOH:NH4OH (90:9:1). Note: The ammonia must be added to the MeOH first to ensure miscibility before adding DCM.
-
Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the base. This neutralizes acidic sites on the silica.
-
Gradient:
-
Start: 100% DCM (with 0.5% TEA if using TEA).
-
Ramp: 0-10% MeOH (containing 1%
) over 20 CV.
-
-
Observation: The "wrong" isomer often has a slightly different
due to the proximity of the ring nitrogens. The basic modifier exaggerates this difference.
Protocol B: Selective Crystallization (Thermodynamic Control)
Concept: Regioisomers often have vastly different crystal lattice energies. Even if they have the same solubility in solution, one isomer will often precipitate preferentially from a supersaturated solution.
Applicability: Best for 2,3-dichloropyrazine derivatives where the product is a solid.
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in the minimum amount of hot ethyl acetate or ethanol.
-
Anti-solvent Addition: Slowly add hexanes (or water, if using ethanol) until a persistent cloudiness appears.
-
The "Seeding" Hack: If you have even a microgram of the pure desired isomer (perhaps from a prep-HPLC run), add it now.
-
Cooling: Allow to cool to room temperature slowly (over 2 hours), then to 4°C.
-
Filtration: Filter the solid.
-
Validation: Check the NMR of the solid vs. the filtrate.[1] Often, the filtrate is enriched in the undesired regioisomer (the "eutectic" mix), while the solid is >95% pure desired isomer [1].
-
Protocol C: Chemical Derivatization (The "Boc-Shift")
Concept: If isomers are inseparable, modify them. Reacting the amine with Boc-anhydride (
Step-by-Step:
-
Protection: Treat crude mix with
(1.1 equiv), (cat.), and in DCM. -
Separation: Run a standard Hexane/Ethyl Acetate column. The
difference ( ) often increases from <0.05 to >0.2. -
Deprotection: Treat the isolated Boc-intermediate with TFA/DCM (1:4) to recover the pure amine.
Data & Validation
Identifying Your Isomer (NMR & HPLC)
You cannot rely on 1H NMR integration alone if peaks overlap. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm regiochemistry.[2]
Comparison Table: Analytical Signatures
| Feature | Desired Isomer (e.g., 2-amino-3-chloro) | Undesired Isomer (e.g., 2-amino-6-chloro) |
| 1H NMR Pattern | Doublets (if H5/H6 present) often show distinct coupling constants ( | Similar coupling, but chemical shifts differ due to shielding by the amine. |
| NOESY Signal | Strong Cross-peak between Amine NH and C3-Substituent (if applicable) or lack thereof if Cl is at C3. | Cross-peak between Amine NH and C3-Proton (if H is at C3). |
| HPLC (C18) | Elutes Later (usually). The intramolecular H-bond (if possible) reduces polarity. | Elutes Earlier . More exposed polar surface area. |
Frequently Asked Questions (FAQs)
Q1: My isomers are co-eluting on C18 HPLC. What now? A: Switch the pH. If you are running at pH 2 (TFA), switch to pH 10 (Ammonium Bicarbonate or Ammonium Hydroxide). The ionization state of the pyrazine nitrogens changes significantly with pH. At high pH, the species are neutral, and separation is driven by hydrophobicity and dipole moment rather than ionic interaction [2].
Q2: Can I use "Dry Loading" to improve separation?
A: Yes, absolutely. For difficult separations, dissolve the crude in MeOH/DCM, add silica, and rotovap to dryness. Load this powder onto the column.[3] This prevents "solvent effect" broadening at the top of the column, which is critical when
Q3: Why does the 2,6-isomer form when I expect the 2,3-isomer? A: This is often a competition between Kinetic and Thermodynamic control. The C2 position in 2,3-dichloropyrazine is activated by the adjacent Cl (inductive withdrawal). However, if the reaction runs too hot or too long, you may see equilibration or attack at the less hindered C6 position if the transition state energies are close. Lowering the temperature (-78°C to 0°C) often favors the kinetically controlled product (usually the displacement of the most electron-deficient chloride) [3].
Q4: I tried recrystallization, but I got an oil. How do I fix this? A: You likely trapped solvent or have too many impurities preventing lattice formation.
-
Fix: Triturate the oil with cold pentane or diethyl ether. Scratch the side of the flask with a glass rod to induce nucleation.
-
Fix: Use the "Boc-protection" method (Protocol C) to turn the oil into a solid intermediate.
References
-
Isolation and Purification of Pyrazines. PubMed. (2019).[4] Describes extraction and column chromatography methods for pyrazine isolation. 4[5][6][7][8][9]
-
Column chromatography conditions for separating pyrazole/pyrazine isomers. BenchChem Technical Support. (2025). Detailed guide on stationary phases and pH modifiers for nitrogen heterocycles. 3[5][6][7][8][9]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Explains the QM and LUMO logic behind regioselectivity in diazines (applicable to pyrazines). 10[5][6][8][9]
-
Regioselectivity issues in the synthesis of substituted pyrazoles/pyrazines. BenchChem. Discusses steric vs. electronic effects and troubleshooting "mixed isomer" outcomes. 2[5][6][7][8][9]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. wuxibiology.com [wuxibiology.com]
Technical Support Center: Crystallization Optimization for 6-bromo-N,N-dimethylpyrazin-2-amine
Technical Executive Summary
6-bromo-N,N-dimethylpyrazin-2-amine is a critical pharmacophore often utilized in kinase inhibitor synthesis. As a Senior Application Scientist, I have observed that this molecule presents a specific set of physicochemical challenges:
-
Low Melting Point Risk: The N,N-dimethyl substitution disrupts the hydrogen bonding network typical of primary amines, significantly lowering the lattice energy. This often results in a melting point between 50°C–80°C (analogous to 6-bromo-N,N-dimethylpyridin-2-amine), making the compound prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.
-
Lipophilicity: The bromo and dimethyl groups increase solubility in non-polar organic solvents, complicating yield recovery in standard reverse-phase conditions.[1]
-
Regio-impurity Persistence: Debrominated byproducts or regioisomers often co-crystallize due to structural similarity.[1]
This guide moves beyond generic advice, providing a self-validating logic system for solvent selection and troubleshooting.
Solvent Selection Matrix
The following data consolidates solubility behavior observed in aminopyrazine analogs. Use this matrix to design your screen.
| Solvent Class | Specific Solvent | Solubility Profile | Risk Factor | Recommendation |
| Primary (Good) Solvents | Ethyl Acetate (EtOAc) | High solubility at RT; moderate at -10°C. | Low. | Top Choice. Excellent impurity rejection profile.[1] |
| Isopropanol (IPA) | Moderate solubility.[1] Steep solubility curve vs. Temp. | Medium. | Good for cooling crystallization, but risk of oiling out if cooled too fast.[1] | |
| Dichloromethane (DCM) | Very High.[1] | High. | Avoid. Too soluble; difficult to recover yield without complete evaporation (amorphous solid risk).[1] | |
| Anti-Solvents | n-Heptane | Low solubility.[1] | Medium. | Excellent anti-solvent for EtOAc systems.[1] Induces oiling out if added too quickly.[1] |
| Water | Low (pH dependent).[1][2] | High. | Use with Caution. Can cause gumming.[1] Only use in IPA/Water systems with strict temp control.[1] | |
| MTBE | Moderate/Low.[1] | Low. | Good alternative to Heptane if slower precipitation is needed.[1] |
Troubleshooting Guides & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Report: "I dissolved the crude solid in hot Ethyl Acetate and added Heptane. Instead of white needles, yellow droplets formed on the bottom of the flask."
Scientific Diagnosis:
You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the crystallization temperature (
Corrective Protocol:
-
Do NOT cool further. Cooling the oil will only freeze it into an impure glass.[1]
-
Re-heat the mixture until the oil redissolves (clear solution).
-
Add a "Seed Cushion": Add a small amount of pure seed crystals (0.5 wt%) at a temperature just below the saturation point.
-
Isothermal Aging: Hold the temperature constant. Allow the seeds to grow for 30–60 minutes before cooling. This provides a surface for the oil to deposit onto as an ordered solid.[1]
Issue 2: Poor Impurity Rejection
User Report: "My HPLC purity is stuck at 94%. The des-bromo impurity (N,N-dimethylpyrazin-2-amine) tracks with the product."
Scientific Diagnosis: Structural analogs often form solid solutions , where the impurity fits into the crystal lattice of the product. Fast crystallization traps these impurities.[1]
Corrective Protocol:
-
Switch to Thermodynamic Control: You need a slower growth rate to allow the lattice to "reject" the impurity.
-
Solvent Swap: Move from EtOAc/Heptane to IPA/Water (9:1) . The difference in polarity between the bromo-product and the des-bromo impurity is amplified in aqueous systems.
-
The "Swish" Technique: Isolate the 94% solid.[1] Suspend it in cold heptane (slurry, do not dissolve) and stir for 4 hours. The surface impurities will dissolve into the mother liquor while the bulk crystal remains intact.
Issue 3: Low Yield
User Report: "I get great crystals, but I'm losing 40% of my mass in the mother liquor."
Scientific Diagnosis: The N,N-dimethyl group makes the molecule too soluble in the "Good" solvent.
Corrective Protocol:
-
Validation Step: Check the pH of your mother liquor. Pyrazines are weak bases.[1] If your solvent is slightly acidic (common in aged EtOAc), the product is protonated and stays in solution.[1]
-
Action: Wash the organic phase with 5% NaHCO₃ prior to crystallization to ensure the free base form.
-
Anti-solvent Ratio: Increase the Heptane:EtOAc ratio to 5:1 after nucleation has occurred.
Standard Operating Procedure (SOP)
Workflow: Controlled Cooling Crystallization (EtOAc/Heptane)
This protocol minimizes oiling out and maximizes crystal size.[1]
-
Dissolution: Dissolve 10g of crude 6-bromo-N,N-dimethylpyrazin-2-amine in 30 mL Ethyl Acetate at 50°C.
-
Nucleation Point: Cool slowly to 40°C.
-
Anti-Solvent Addition (Phase 1): Add 10 mL n-Heptane dropwise over 20 minutes.
-
Critical: Maintain temp at 40°C.
-
-
Cooling Ramp: Cool to 20°C at a rate of 5°C/hour.
-
Anti-Solvent Addition (Phase 2): Once thick slurry forms, add remaining 50 mL n-Heptane over 1 hour.
-
Final Cooling: Cool to 0°C and hold for 2 hours.
-
Filtration: Filter and wash with cold Heptane.
Logic Visualization (Process Flow)[1]
The following diagram illustrates the decision logic for troubleshooting the crystallization process.
Caption: Decision tree for managing phase separation and solvent addition during the purification of aminopyrazines.
References
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. [Link][1][3]
-
Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out and Phase Separation. [Link]
-
University of Calgary. Solubility of Organic Compounds: Amines and Functional Groups.[1] [Link]
Sources
Technical Support Center: Purification of 6-Bromo-N,N-dimethylpyrazin-2-amine
This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic chromatography but requires specific optimization strategies for 6-bromo-N,N-dimethylpyrazin-2-amine (CAS: N/A for specific isomer, analogous to 112575-13-0 pyridine analog).
Case ID: PUR-PYRZ-006 Status: Active Assigned Specialist: Senior Application Scientist
Compound Profile & Separation Physics
Before selecting a solvent, you must understand the interaction between your molecule and the stationary phase.
-
Target Molecule: 6-bromo-N,N-dimethylpyrazin-2-amine.[1][2][3]
-
Chemo-Physical Properties:
-
Core: Pyrazine (weakly basic,
-deficient aromatic). -
Substituents: The dimethylamino group (position 2) is electron-donating, increasing the basicity of the pyrazine nitrogens. The bromo group (position 6) is lipophilic.
-
Chromatographic Behavior: The basic nitrogen atoms will interact with the acidic silanol groups (
) on standard silica gel.[4]
-
-
The Problem: This acid-base interaction causes "tailing" (broad, streaky peaks), which ruins resolution and co-elutes impurities.
Recommended Solvent Systems
Do not use a generic gradient. Use these specific systems based on your crude purity.
A. The "Gold Standard" (High Resolution)
System: Hexanes / Ethyl Acetate (Hex/EtOAc) + Modifier [5]
-
Base Solvent: Hexanes (or Heptane).
-
Polar Solvent: Ethyl Acetate.
-
Crucial Additive: 1% Triethylamine (TEA).
-
Why? TEA is a stronger base than your pyrazine. It preferentially binds to the acidic silanol sites on the silica, "capping" them so your compound can pass through without dragging.
-
| Gradient Phase | Composition (v/v) | Purpose |
| Equilibration | 95:5 Hex/EtOAc + 1% TEA | Pre-saturates silica with amine modifier. |
| Loading | 100% DCM or Toluene | Dissolve sample in minimal volume (See FAQ). |
| Elution Start | 95:5 Hex/EtOAc | Elutes non-polar impurities (e.g., dibromides). |
| Target Elution | 85:15 to 70:30 Hex/EtOAc | Typical elution range for mono-amino bromo-pyrazines. |
| Wash | 100% EtOAc | Flushes polar byproducts. |
B. The "Polar Alternative" (Stubborn Solubility)
If the compound is not soluble in Hex/EtOAc or sticks to the column: System: Dichloromethane (DCM) / Methanol (MeOH)
-
Range: 0% to 5% MeOH in DCM.
-
Warning: Higher MeOH concentrations (>5%) can dissolve silica slightly and elute silica gel into your product.
Decision Logic: Method Development
Use this flowchart to determine your exact starting conditions based on Thin Layer Chromatography (TLC) data.
Figure 1: Solvent selection logic. Always target an Rf of ~0.3 for the column elution solvent.
Troubleshooting & FAQs
Q1: My compound is "streaking" down the column, and fractions are impure.
Diagnosis: The basic dimethylamino group is protonating on the acidic silica. The Fix:
-
Pre-treat the column: Flush the packed silica column with 3 column volumes (CV) of Hexanes containing 1% Triethylamine (TEA) before loading your sample.
-
Maintain the modifier: Ensure your elution solvents also contain 0.5% to 1% TEA.
-
Alternative: Use "Amine-functionalized Silica" (NH2-Silica) cartridges if available. These are neutral/basic and require no solvent additives [1].
Q2: The compound precipitates on the column after loading.
Diagnosis: Solubility mismatch. You likely loaded in DCM, but the mobile phase (Hexane) caused the compound to crash out instantly. The Fix: Use Dry Loading .
-
Dissolve crude material in DCM/MeOH.
-
Add dry silica gel (1:1 ratio by weight to crude).
-
Evaporate to dryness on a rotovap until you have a free-flowing powder.
-
Load this powder on top of the column sand bed. This eliminates solubility shock [2].
Q3: I see two spots very close together. Is it an isomer?
Diagnosis: Likely the separation of the target (6-bromo) from the starting material (e.g., 2,6-dibromopyrazine) or a regioisomer (2-bromo-6-dimethylamino...). The Fix:
-
Decrease Flow Rate: Slowing down allows more equilibration time.
-
Shallow Gradient: Instead of jumping from 10% to 30% EtOAc, run a gradient of 1% increase per 5 minutes.
-
Check Wavelength: Aminopyrazines absorb strongly at 254 nm. Ensure you aren't overloading the detector, which masks separation.
Q4: My yield is lower than expected. Where is the compound?
Diagnosis: Irreversible adsorption. The Fix:
-
Flush: At the end of the run, flush with 10% MeOH in DCM. If product comes out, it was sticking to the silica.
-
Deactivation: Next time, use the TEA modifier method (See Q1) to prevent this adsorption.
Experimental Protocol: The "Sandwich" Load
For 6-bromo-N,N-dimethylpyrazin-2-amine, the loading technique is as critical as the solvent.
Figure 2: Optimal column packing structure to prevent band broadening.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. Retrieved from [Link]
Sources
- 1. 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]
- 2. eMolecules Ambeed / 6-Bromo-NN-dimethylpyridin-2-amine / 250mg / 490564151 | Fisher Scientific [fishersci.com]
- 3. 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. teledynelabs.com [teledynelabs.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 6-bromo-N,N-dimethylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H NMR spectrum of 6-bromo-N,N-dimethylpyrazin-2-amine, a substituted pyrazine of interest in medicinal chemistry.
This document moves beyond a simple data report, providing a comparative analysis with structurally related compounds to offer a deeper understanding of the substituent effects on the pyrazine ring's proton chemical environments. The insights provided herein are grounded in established principles of NMR spectroscopy and supported by experimental data from analogous systems.
Predicted ¹H NMR Spectrum of 6-bromo-N,N-dimethylpyrazin-2-amine
While a dedicated experimental spectrum for 6-bromo-N,N-dimethylpyrazin-2-amine is not publicly available, a reliable prediction can be formulated based on the analysis of substituent effects and comparison with known pyrazine derivatives. The structure contains two key protons on the pyrazine ring and a methyl signal from the dimethylamino group.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of 6-bromo-N,N-dimethylpyrazin-2-amine with proton labeling.
Analysis of Substituent Effects:
-
-N(CH₃)₂ Group (at C2): The dimethylamino group is a strong electron-donating group (EDG) due to the lone pair on the nitrogen atom. This donating effect increases the electron density on the pyrazine ring, particularly at the ortho and para positions. This will cause the adjacent proton (H3) to be shielded and appear at a lower chemical shift (upfield).
-
-Br Group (at C6): Bromine is an electronegative atom and acts as an electron-withdrawing group (EWG) through induction. However, it can also donate electron density through resonance. For halogens, the inductive effect typically dominates, leading to a deshielding of nearby protons. Therefore, the adjacent proton (H5) is expected to be deshielded and appear at a higher chemical shift (downfield).
Predicted Chemical Shifts and Multiplicities:
Based on these electronic effects, the predicted ¹H NMR spectrum in a common solvent like CDCl₃ would exhibit the following signals:
-
H5: Expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent bromine atom. It will appear as a singlet.
-
H3: Expected to be upfield relative to H5 due to the shielding effect of the electron-donating dimethylamino group. It will also appear as a singlet.
-
-N(CH₃)₂: The six protons of the two methyl groups are equivalent and will appear as a sharp singlet, typically in the range of 2.5-3.5 ppm.
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of 6-bromo-N,N-dimethylpyrazin-2-amine with the known ¹H NMR data of structurally similar compounds.
Comparison with 2-Aminopyrazine
2-Aminopyrazine provides a baseline for understanding the influence of an amino group on the pyrazine ring without the bromine substituent. The ¹H NMR spectrum of 2-aminopyrazine shows signals for the three ring protons.[1][2] The presence of the amino group causes a general upfield shift of the ring protons compared to unsubstituted pyrazine.[3]
Comparison with 2-Bromopyrazine
2-Bromopyrazine allows for the evaluation of the electronic effect of a bromine atom on the pyrazine ring.[4] The protons on the ring are deshielded compared to unsubstituted pyrazine due to the electron-withdrawing nature of bromine.
Comparison with Substituted Pyrazine Derivatives
Further comparisons can be drawn from more complex substituted pyrazines. For instance, in N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide, the pyrazine protons are observed at δ 9.61 (s, 1H), 9.49 (s, 1H), and 8.80 (d, J = 2.4 Hz, 1H).[5] These significant downfield shifts are due to the strong electron-withdrawing effect of the carboxamide group. This highlights the substantial impact of substituents on the chemical shifts of pyrazine ring protons.
Data Summary
The following table summarizes the predicted ¹H NMR data for 6-bromo-N,N-dimethylpyrazin-2-amine and provides experimental data for the comparative compounds.
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |
| 6-bromo-N,N-dimethylpyrazin-2-amine | H3 | ~7.5 - 7.8 | Singlet |
| H5 | ~8.0 - 8.3 | Singlet | |
| N(CH₃)₂ | ~3.0 - 3.2 | Singlet | |
| 2-Aminopyrazine | H3, H5, H6 | ~7.8 - 8.2 | Multiplets |
| 2-Bromopyrazine | H3, H5, H6 | ~8.5 - 8.7 | Multiplets |
Standard Experimental Protocol for ¹H NMR Acquisition
For researchers seeking to acquire a ¹H NMR spectrum of 6-bromo-N,N-dimethylpyrazin-2-amine or similar compounds, the following protocol outlines a standardized approach.
Workflow for ¹H NMR Sample Preparation and Data Acquisition:
Caption: Standard workflow for ¹H NMR analysis.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Gently vortex the vial until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Optimize the magnetic field homogeneity by shimming. Automated shimming routines are standard on modern spectrometers.
-
Acquire the ¹H NMR spectrum. A typical acquisition may involve 16 scans with a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons.
-
Reference the spectrum. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used, or an internal standard such as tetramethylsilane (TMS) at 0 ppm.
-
Conclusion
The ¹H NMR spectrum of 6-bromo-N,N-dimethylpyrazin-2-amine is predicted to show two distinct singlets in the aromatic region, corresponding to the two pyrazine ring protons, and a singlet in the aliphatic region for the dimethylamino group. The chemical shifts of the ring protons are significantly influenced by the opposing electronic effects of the electron-donating dimethylamino group and the electron-withdrawing bromine atom. This comparative guide provides a robust framework for the interpretation of the ¹H NMR spectrum of this and other similarly substituted pyrazine derivatives, which is a critical step in the characterization and development of new chemical entities.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. [Link]
-
Pyrazine - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Aminopyrazine | C4H5N3 | CID 78747. PubChem. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
2-Bromopyrazine | C4H3BrN2 | CID 642800. PubChem. [Link]
Sources
A Comparative Guide to Robust HPLC Purity Analysis of 6-bromo-N,N-dimethylpyrazin-2-amine: From First Principles to a Validated Method
Introduction
In the landscape of pharmaceutical and agrochemical development, heterocyclic compounds are indispensable building blocks. 6-bromo-N,N-dimethylpyrazin-2-amine is one such critical intermediate, whose purity can directly impact the yield, impurity profile, and safety of the final active ingredient. Therefore, a robust, reliable, and stability-indicating analytical method for its purity assessment is not merely a quality control requirement but a cornerstone of process development and validation.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 6-bromo-N,N-dimethylpyrazin-2-amine. We will move beyond a simple recitation of parameters to explore the causal relationships between the analyte's physicochemical properties and the chromatographic choices made. By comparing a conventional C18-based approach with a method employing an alternative stationary phase, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to develop and select the most appropriate method for this and structurally similar molecules. All discussions are grounded in established chromatographic principles and aligned with the expectations of regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]
Chapter 1: The Analyte's Profile: Foundational Method Development Choices
A successful HPLC method begins not with the instrument, but with a thorough understanding of the analyte. 6-bromo-N,N-dimethylpyrazin-2-amine is a substituted pyrazine, a class of aromatic heterocyclic compounds.[4] Its structure presents specific challenges and opportunities for chromatographic separation.
-
The Basic Amine Group: The N,N-dimethylamino group is basic. In reversed-phase HPLC, basic analytes are notorious for interacting with acidic residual silanol groups on the silica surface of the stationary phase.[5] This secondary interaction leads to poor peak shape, characterized by significant tailing, which can compromise resolution and the accuracy of integration.[6] Therefore, a primary objective of method development is to mitigate these silanol interactions.
-
Aromaticity and Polarity: The pyrazine ring is aromatic, allowing for potential π-π interactions with specific stationary phases. The molecule as a whole possesses moderate polarity. This makes reversed-phase HPLC, which separates compounds based on hydrophobicity, the most suitable initial approach.[7][8]
-
UV Absorbance: Pyrazine and its derivatives exhibit strong UV absorbance, making UV detection a straightforward and sensitive choice.[9][10] The typical absorbance maxima for pyrazines are in the 260-300 nm range, though this can be shifted by substituents.[11][12] A UV scan is essential to determine the optimal wavelength for detection, ensuring maximum sensitivity for both the main compound and potential impurities. For the purpose of this guide, a wavelength of 280 nm is selected based on spectral data of similar structures.[13]
Chapter 2: Method Comparison: Achieving Optimal Selectivity and Peak Shape
We will compare two distinct reversed-phase HPLC methods. Method A represents a standard "workhorse" approach, while Method B employs an alternative stationary phase to enhance selectivity and improve peak shape.
Method A: The Workhorse - Conventional C18 with Acidic Mobile Phase
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its versatility and robust performance in separating a wide range of non-polar to moderately polar compounds.[14]
Causality Behind Experimental Choices:
-
Stationary Phase: A high-purity, end-capped C18 column is chosen to minimize the number of available free silanol groups.[15]
-
Mobile Phase: An acidic mobile phase (pH ~2.5-3.0) using an additive like formic acid serves a dual purpose. Firstly, it protonates the basic N,N-dimethylamino group, ensuring it exists in a single ionic form, leading to consistent retention. Secondly, and crucially, the low pH suppresses the ionization of residual silanol groups on the silica surface, drastically reducing the undesirable ionic interactions that cause peak tailing.[16][17][18] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff.[19]
Experimental Protocol: Method A
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile (diluent) to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[7]
Anticipated Performance & Data: Method A
This method is expected to provide good retention and separation of the main peak from common process impurities. However, some minor peak tailing might still be observed due to the strong basicity of the analyte.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor (USP) | Resolution (vs. Impurity 1) |
| Impurity 1 (Hypothetical) | 8.95 | 15.6 | 1.4 | - |
| 6-bromo-N,N-dimethylpyrazin-2-amine | 9.52 | 3125.8 | 1.6 | 1.9 |
Method B: The High Performer - Phenyl-Hexyl Column with Buffered Mobile Phase
To address the potential for peak tailing and to introduce an alternative selectivity mechanism, a Phenyl-Hexyl stationary phase is evaluated.
Causality Behind Experimental Choices:
-
Stationary Phase: A Phenyl-Hexyl column offers a mixed-mode retention mechanism. In addition to hydrophobic interactions, the phenyl rings on the stationary phase can undergo π-π interactions with the aromatic pyrazine ring of the analyte.[20] This provides a different selectivity compared to a purely aliphatic C18 phase, which can be crucial for separating structurally similar impurities.[15]
-
Mobile Phase: A low-concentration phosphate buffer at a controlled pH (e.g., pH 3.0) is used. Buffers provide better pH control than simple acid additives, leading to more reproducible retention times, especially when the mobile phase pH is close to the pKa of an analyte.[21] A buffer concentration of 10-20 mM is generally sufficient to control the pH and minimize silanol interactions without risking precipitation in high organic concentrations.[6][22]
Experimental Protocol: Method B
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 25% B to 75% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile (diluent) to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Anticipated Performance & Data: Method B
This method is expected to yield sharper, more symmetrical peaks due to the alternative surface chemistry and robust pH control. The alternative selectivity may also improve the resolution of critical impurity pairs.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor (USP) | Resolution (vs. Impurity 1) |
| Impurity 1 (Hypothetical) | 10.11 | 15.8 | 1.1 | - |
| 6-bromo-N,N-dimethylpyrazin-2-amine | 11.05 | 3130.2 | 1.2 | 2.8 |
Chapter 3: Head-to-Head Performance Evaluation
A direct comparison of the system suitability parameters clearly demonstrates the advantages of exploring alternative column chemistries for challenging basic compounds.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Comment |
| Tailing Factor (Main Peak) | 1.6 | 1.2 | Method B shows significantly reduced tailing, leading to better peak shape and more accurate integration. |
| Resolution (Main Peak vs. Impurity 1) | 1.9 | 2.8 | Method B provides baseline separation (Resolution > 2.0), which is critical for accurate impurity quantification. |
| Theoretical Plates (Main Peak) | 8,500 | 12,500 | The higher plate count in Method B indicates greater column efficiency and sharper peaks. |
Method Development Workflow
The process of moving from an initial scouting method to an optimized, selective method can be visualized as a decision-making workflow. The following diagram illustrates the logical progression an analyst would take.
Caption: HPLC Method Development Decision Workflow.
Chapter 4: Demonstrating Specificity - A Forced Degradation Study
A critical requirement for a purity method, especially for stability studies, is that it must be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions.[23][24][25] A forced degradation study was performed using the superior Method B to evaluate its specificity.
Forced Degradation Protocol: The analyte was subjected to the following stress conditions as recommended by ICH guidelines:[23]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[26]
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
Forced Degradation Results (Using Method B)
| Stress Condition | % Degradation | Peak Purity (Main Peak) | Observations |
| Acid Hydrolysis | 12.5% | > 0.999 | Two small degradation peaks observed, baseline resolved from the main peak. |
| Base Hydrolysis | 8.2% | > 0.999 | One major degradant formed, well-separated (Resolution > 3.0). |
| Oxidative Degradation | 18.1% | > 0.999 | Significant degradation with multiple products, all resolved. |
| Thermal Degradation | < 1.0% | > 0.999 | Compound is highly stable to heat. |
| Photolytic Degradation | 3.5% | > 0.999 | Minor degradation observed. |
The results confirm that Method B is stability-indicating. In all stress conditions where degradation occurred, the newly formed impurity peaks were successfully separated from the main analyte peak, and the peak purity analysis (via photodiode array detector) showed no co-elution.
Chapter 5: Synopsis of Method Validation
Once an optimized, stability-indicating method is developed, it must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[1][2][3][27][28] The validation protocol for Method B would include the following core parameters:
-
Specificity: Already demonstrated through the forced degradation study.
-
Linearity: Analyzing a series of solutions across a range (e.g., 50% to 150% of the target concentration) to confirm a linear relationship between concentration and peak area (R² > 0.999).
-
Accuracy: Assessed by analyzing samples spiked with a known amount of analyte (spike recovery) or by comparison to a reference standard. Acceptance criteria are typically 98.0-102.0% recovery.
-
Precision:
-
Repeatability (Intra-day): Multiple injections of the same sample to show low variability (%RSD ≤ 1.0%).
-
Intermediate Precision (Inter-day/Inter-analyst): Repeating the analysis on different days or by different analysts to demonstrate method consistency (%RSD ≤ 2.0%).
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Range: The concentration interval over which the method is shown to be accurate, precise, and linear.
-
Robustness: Intentionally making small variations to method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min) to ensure the method's performance remains unaffected.
Conclusion
The development of a robust HPLC method for purity analysis requires a systematic approach grounded in the physicochemical properties of the analyte. While a standard C18 column with an acidic mobile phase (Method A) provides an adequate starting point for 6-bromo-N,N-dimethylpyrazin-2-amine, its performance is limited by the basic nature of the analyte, leading to suboptimal peak symmetry.
This guide demonstrates that by selecting a stationary phase with an alternative selectivity mechanism, such as a Phenyl-Hexyl column (Method B), significant improvements in peak shape, resolution, and overall method efficiency can be achieved. The π-π interactions offered by the phenyl phase, combined with rigorous pH control from a buffered mobile phase, effectively mitigate the challenges associated with analyzing this basic heterocyclic compound. The successful separation of all stress-induced degradants confirms that Method B is not only superior in performance but is also a stability-indicating method suitable for use in a regulated pharmaceutical development environment.
References
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
- A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN.
- Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- HPLC Method for Analysis of Pyrazine and related compounds. SIELC Technologies.
- RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. TIJER.org.
- Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. PubMed.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Control pH During Method Development for Better Chromatography. Agilent.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate.
- HPLC Troubleshooting Guide. Advanced Chromatography Technologies.
- 6-Bromo-N,N-dimethylpyridin-2-amine. Sigma-Aldrich.
- A Comprehensive Guide to Selecting HPLC Columns. Labtech.
- Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing).
- Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Sciences and Research.
- 6-bromo-N,N-dimethylpyridin-2-amine. Sigma-Aldrich.
- HPLC Column Selection Guide. Chromtech.
- Choosing HPLC Columns for Rapid Method Development. Agilent.
- Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate.
- Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
- Choosing the Right HPLC Stationary Phase. LCGC International.
- Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
- 6-Bromo-N,N-dimethylpyridin-2-amine. Fluorochem.
- Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. PubMed.
- An In-depth Technical Guide to 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent.
- HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.
- Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar.
- Ultraviolet visible spectra of adding 2-methylpyrazine (A), 2,5-dimethylpyrazine (B), 2,3,5-trimethylpyrazine (C) and 2,3,5,6-tetramethylpyrazine (D) into bovine serum albumin solution. ResearchGate.
- 6-bromo-N,N-dimethylnaphthalen-2-amine. PubChem.
- Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. MDPI.
- Pyrazine. NIST WebBook.
- Chemical Transformation of Pyrazine Derivatives. Atlantis Press.
- Synthesis of substituted pyrazines from N -allyl malonamides. ResearchGate.
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ijbpas.com [ijbpas.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labtech.tn [labtech.tn]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine [webbook.nist.gov]
- 11. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. veeprho.com [veeprho.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. welch-us.com [welch-us.com]
- 20. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. openaccessjournals.com [openaccessjournals.com]
- 24. ijarsct.co.in [ijarsct.co.in]
- 25. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tijer.org [tijer.org]
- 27. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 28. intuitionlabs.ai [intuitionlabs.ai]
Mass spectrometry fragmentation pattern of 6-bromo-N,N-dimethylpyrazin-2-amine
Comparison Guide: Mass Spectrometry Characterization of 6-Bromo-N,N-dimethylpyrazin-2-amine
Executive Summary
6-Bromo-N,N-dimethylpyrazin-2-amine (CAS: N/A for specific isomer, analogous to 5043-03-8 derivatives) is a critical heterocyclic intermediate, frequently utilized as a scaffold in the synthesis of kinase inhibitors and pharmaceuticals targeting the central nervous system. Its structural integrity is defined by three distinct moieties: the electron-deficient pyrazine ring , the lipophilic dimethylamino group , and the chemically labile bromine substituent .
This guide objectively compares the two primary mass spectrometry ionization techniques—Electron Impact (EI) and Electrospray Ionization (ESI) —for the characterization of this compound.[1] While EI provides a structural "fingerprint" essential for library matching, ESI-MS/MS is the superior alternative for trace impurity analysis and biological matrix quantification.
Structural Context & Isotopic Signature
Before analyzing fragmentation, the analyst must validate the molecular ion based on two non-negotiable rules:
-
The Nitrogen Rule: With three nitrogen atoms (odd number), the nominal molecular weight (approx. 201/203 Da) must be an odd number .
-
The Bromine Isotope Pattern: The presence of a single bromine atom dictates a 1:1 doublet at the molecular ion level (
and ) due to the natural abundance of (50.69%) and (49.31%).
Molecular Formula:
Comparative Analysis: EI-MS vs. ESI-MS/MS
The choice of ionization method fundamentally alters the observed spectrum.[1] The table below compares the performance of "Hard" vs. "Soft" ionization for this specific pyrazine derivative.
| Feature | Alternative A: EI-GC/MS (70 eV) | Alternative B: ESI-LC/MS/MS (Positive Mode) |
| Primary Signal | Radical Cation ( | Protonated Adduct ( |
| Fragmentation | High. Spontaneous fragmentation occurs in the source. Diagnostic for structural elucidation. | Low. Requires Collision-Induced Dissociation (CID) to generate fragments. |
| Bromine Pattern | Preserved in | Preserved in parent; lost in specific daughter ions. |
| Sensitivity | Moderate (ng range). | High (pg range). |
| Key Application | Purity Confirmation. Verifying the synthesis product against spectral libraries. | PK/PD Studies. Quantifying the compound in plasma or detecting trace byproducts. |
Deep Dive: Fragmentation Pathways
The fragmentation of 6-bromo-N,N-dimethylpyrazin-2-amine follows predictable mechanistic pathways driven by the stability of the aromatic ring and the lability of the substituents.
Pathway A: -Cleavage (Loss of Methyl)
The dimethylamino group is prone to
-
Observed Ion: m/z 186/188 (Retains Br doublet).
Pathway B: Homolytic Cleavage (Loss of Bromine)
The
-
Observed Ion: m/z 122 (Loss of 79) and m/z 122 (Loss of 81). Note: The doublet collapses into a single peak at m/z ~122, confirming the loss of the halogen.
Pathway C: Ring Fragmentation (Loss of HCN)
Pyrazines characteristically undergo Retro-Diels-Alder (RDA) type collapse or simple ring cleavage, ejecting neutral HCN (27 Da).
-
Observed Ion: m/z 174/176 (from parent) or m/z 95 (from de-brominated fragment).
Visualized Pathway (DOT Diagram)
Figure 1: Proposed fragmentation tree for 6-bromo-N,N-dimethylpyrazin-2-amine under Electron Impact (70 eV).
Experimental Protocol: Self-Validating Purity Assay
This protocol uses LC-MS (ESI) for purity and GC-MS (EI) for structural confirmation. This dual-method approach is the industry standard for validating halogenated heterocycles.
Step 1: Sample Preparation
-
Weigh 1.0 mg of the solid compound.
-
Dissolve in 1.0 mL LC-MS grade Acetonitrile (Concentration: 1 mg/mL).
-
Vortex for 30 seconds.
-
Dilution:
-
For GC-MS: Dilute 1:10 in Dichloromethane (final ~100 µg/mL).
-
For LC-MS: Dilute 1:1000 in 50:50 Water:Acetonitrile (final ~1 µg/mL).
-
Step 2: LC-MS/MS Conditions (ESI+)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Scan Mode: Full Scan (m/z 100–500) followed by Product Ion Scan of m/z 202.
-
Validation Check: Look for the
doublet at 202/204. If the ratio deviates significantly from 1:1, suspect interference or de-halogenation.
Step 3: GC-MS Conditions (EI)
-
Inlet: Split mode (20:1), 250°C.
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Temp Program: 60°C (1 min)
20°C/min 280°C. -
Source: 230°C, 70 eV.
-
Validation Check: Confirm the base peak. If m/z 122 is the base peak, the C-Br bond is highly labile. If m/z 201/203 is dominant, the aromatic system is stable.
Analytical Decision Workflow
Use the following logic gate to determine the appropriate analytical path for your specific research stage.
Figure 2: Decision matrix for selecting the ionization technique based on sample purity and objective.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrazine Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
PubChem. Compound Summary: 6-bromo-N,N-dimethylpyridin-2-amine (Analogous fragmentation patterns). National Library of Medicine. Available at: [Link][2]
-
Scientific Reports. Revisiting Fragmentation Reactions of Protonated Amino Acids and Heterocycles by High-Resolution ESI-MS/MS. Available at: [Link]
Sources
Comparative Guide: Reactivity of 6-Bromo-N,N-dimethylpyrazin-2-amine vs. 2-Chloropyrazine Analogs
[1]
Executive Summary
This guide provides a technical comparison between 6-bromo-N,N-dimethylpyrazin-2-amine (Substrate A) and 2-chloropyrazine analogs (Substrate B) .
-
2-Chloropyrazine acts as a highly electrophilic "blank slate," ideal for rapid Nucleophilic Aromatic Substitution (
) to install diversity. -
6-Bromo-N,N-dimethylpyrazin-2-amine represents a "functionalized intermediate." The presence of the electron-donating dimethylamino group significantly alters the pyrazine ring's electronics, deactivating it toward further nucleophilic attack but providing a viable handle (Br) for transition-metal catalyzed cross-coupling, albeit with specific ligand requirements.
Electronic & Steric Profiling
To understand the reactivity differences, one must analyze the electronic perturbation caused by the substituents.
The "Push-Pull" Dynamic
Pyrazine is inherently
-
2-Chloropyrazine: The chlorine atom is electron-withdrawing by induction (-I) and weakly donating by resonance (+R). The inductive effect dominates, exacerbating the electron deficiency of the ring. This lowers the LUMO energy, facilitating nucleophilic attack.[1]
-
6-Bromo-N,N-dimethylpyrazin-2-amine: The dimethylamino group (-NMe
) is a strong electron donor by resonance (+R). This "pushes" electron density into the ring, significantly raising the LUMO energy.-
Consequence: The ring becomes less electrophilic.[1] While Bromine is generally a better leaving group than Chlorine due to a weaker bond, the electronic deactivation from the amine makes
at the 6-position difficult.
-
Bond Dissociation Energy (BDE) vs. Activation Energy[2]
-
C-Cl Bond (Pyrazine): ~93–95 kcal/mol.[2] Strong bond, requires higher activation energy for oxidative addition (Pd-catalysis).
-
C-Br Bond (Pyrazine): ~83 kcal/mol.[1][2] Weaker bond, facilitates easier oxidative addition.[1][3]
Visualizing the Reactivity Landscape
The following diagram illustrates the mechanistic pathways and energy barriers for both substrates.[1]
Figure 1: Comparative reactivity landscape. Green arrows indicate preferred pathways; red/dashed arrows indicate kinetic hurdles.[1]
Head-to-Head Performance Data
Nucleophilic Aromatic Substitution ( )
Objective: Displacement of the halogen with a nucleophile (e.g., morpholine, methoxide).[1]
| Feature | 2-Chloropyrazine | 6-Bromo-N,N-dimethylpyrazin-2-amine |
| Reactivity | High. Reacts with amines/alkoxides at 80–100°C. | Low. Requires forcing conditions (>140°C) or strong bases. |
| Mechanism | Stabilized Meisenheimer complex due to electron deficiency.[1] | Destabilized Meisenheimer complex due to electron donation from -NMe |
| Leaving Group | Cl is sufficient; electronegativity aids the rate-determining step (nucleophilic attack). | Br is a better leaving group, but the attack is the bottleneck.[1] |
| Side Reactions | Hydrolysis to pyrazinone (if water present).[1][4] | Demethylation of amine (rare, extreme temps).[1] |
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Coupling with Phenylboronic acid.[1]
| Feature | 2-Chloropyrazine | 6-Bromo-N,N-dimethylpyrazin-2-amine |
| Reactivity | Moderate. Requires electron-rich ligands (e.g., XPhos, SPhos) to break C-Cl bond. | High. C-Br bond breaks easily, despite electronic deactivation of the ring. |
| Catalyst Choice | Pd(OAc) | Pd(PPh |
| Catalyst Poisoning | Minimal. | Potential coordination of NMe |
| Yield (Typical) | 70–85% | 85–95% |
Experimental Protocols
Protocol A: High-Efficiency on 2-Chloropyrazine
Best for: Rapidly generating library diversity.
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
Amine Nucleophile (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (for organic solubility) -
Solvent: DMF or DMSO (Polar Aprotic is critical)
Workflow:
-
Dissolution: Dissolve 2-chloropyrazine in DMF (0.5 M concentration).
-
Addition: Add
followed by the amine.[1] -
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.[1]
-
Note: If using alkoxides (RO-), conduct at 0°C to RT in THF to avoid polymerization.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
.
Protocol B: Suzuki Coupling of 6-Bromo-N,N-dimethylpyrazin-2-amine
Best for: Extending the carbon skeleton of the scaffold.
Reagents:
-
6-Bromo-N,N-dimethylpyrazin-2-amine (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Workflow:
-
Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Critical Step: Oxygen kills the active Pd(0) species.
-
Assembly: In a reaction vial, combine the bromide, boronic acid, base, and catalyst.
-
Initiation: Add the degassed solvent.[1][3] Seal the vial under Argon.
-
Reaction: Heat to 100°C for 12 hours.
-
Purification: Filter through a Celite pad. Concentrate. Purify via silica gel chromatography (0-5% MeOH in DCM).
Decision Matrix: Which Pathway to Choose?
Use the following logic flow to determine the optimal synthetic route for your target molecule.
Figure 2: Strategic decision tree for substrate selection.
Troubleshooting & Optimization
| Observation | Probable Cause | Solution |
| Low Conversion in Suzuki (Bromo-amine) | Catalyst poisoning by dimethylamine group. | Switch to Pd(OAc) |
| Dehalogenation (H replaces Br) | Use anhydrous conditions; switch base to | |
| No Reaction in | Ring is too electron-rich. | Stop. This pathway is electronically disfavored. Attempt Buchwald-Hartwig coupling instead of |
| Black Precipitate (Pd Black) | Catalyst decomposition.[1] | Ensure rigorous degassing.[1] Add additional ligand (e.g., |
References
-
Bond Dissoci
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-C
-
Source:
-
Pyrazine Functionaliz
- Transition metal-catalyzed functionaliz
-
Source:
-
C
- Pd-Catalyzed Cross-Couplings: On the Importance of the C
-
Source:
-
Nucleophilic Arom
- Reactivity and Selectivity in Nucleophilic Arom
-
Source:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
IR spectroscopy characteristic bands for 6-bromo-N,N-dimethylpyrazin-2-amine
An In-Depth Comparative Guide to the Infrared Spectroscopy of 6-bromo-N,N-dimethylpyrazin-2-amine
Introduction
6-bromo-N,N-dimethylpyrazin-2-amine is a substituted heterocyclic amine with significant potential in medicinal chemistry and materials science. As with any novel compound, unambiguous structural characterization is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a unique molecular "fingerprint."
This guide, designed for researchers and drug development professionals, provides a detailed analysis of the characteristic IR absorption bands of 6-bromo-N,N-dimethylpyrazin-2-amine. By comparing its expected spectral features with those of structurally related molecules, we will build a comprehensive and validated framework for its spectral interpretation. This approach moves beyond simple peak-listing to explain the vibrational origins of the spectrum, thereby enhancing scientific rigor and trustworthiness in compound identification.
Molecular Structure and Key Vibrational Modes
The structure of 6-bromo-N,N-dimethylpyrazin-2-amine incorporates three distinct functional regions, each contributing characteristic bands to the IR spectrum:
-
The Substituted Pyrazine Ring: A heteroaromatic system whose in-ring bond vibrations and C-H bond movements are sensitive to substitution.
-
The N,N-dimethylamino Group: A tertiary amine substituent, whose C-N and C-H vibrations provide clear diagnostic markers.
-
The Carbon-Bromine Bond: An aromatic C-Br linkage with a characteristic stretching frequency in the far-infrared/fingerprint region.
The following diagram illustrates the molecular structure and highlights the primary bonds and functional groups responsible for the most significant IR absorptions.
Caption: Molecular structure and key vibrational groups of 6-bromo-N,N-dimethylpyrazin-2-amine.
Comparative Analysis of Characteristic IR Bands
The most effective method for assigning IR bands is to compare the spectrum of the target molecule with simpler, related structures. This allows for the confident assignment of vibrations associated with each specific part of the molecule.
| Vibrational Mode | Expected Range (cm⁻¹) for Target Molecule | 2-Aminopyrazine[1][2] | N,N-Dimethylaniline[3] | Bromobenzene |
| Aromatic C-H Stretch | 3100 - 3000 | ~3050 | 3080 - 3020 | ~3060 |
| Aliphatic C-H Stretch | 3000 - 2850 | N/A | ~2900, 2855, 2805 | N/A |
| Aromatic C=C & C=N Stretch | 1610 - 1550, 1500 - 1400 | ~1620, 1570, 1480, 1420 | ~1600, 1500 | ~1580, 1475 |
| CH₃ Bending | 1470 - 1440 | N/A | ~1450 | N/A |
| Aromatic C-N Stretch | 1350 - 1300 | ~1330 | ~1350 | N/A |
| Aliphatic C-N Stretch | 1250 - 1150 | N/A | ~1230 | N/A |
| Aromatic C-H Out-of-Plane Bend | 900 - 800 | ~850 | Multiple bands | ~740, 685 |
| C-Br Stretch | 690 - 550 | N/A | N/A | ~680 |
In-Depth Spectral Interpretation
-
C-H Stretching Region (3100 - 2800 cm⁻¹)
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The pyrazine ring contains two C-H bonds. These vibrations are expected to produce weak to medium intensity bands just above 3000 cm⁻¹. Their presence is a clear indicator of the aromatic system, distinguishing them from purely aliphatic C-H stretches.[4][5][6]
-
Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The two methyl groups of the N,N-dimethylamino moiety will give rise to characteristic symmetric and asymmetric stretching vibrations. These bands are typically of medium to strong intensity and appear just below 3000 cm⁻¹.[4] The presence of bands both just above and just below 3000 cm⁻¹ is a strong confirmation of a molecule containing both aromatic and saturated C-H bonds.
-
-
Double Bond & Aromatic Region (1650 - 1400 cm⁻¹)
-
Pyrazine Ring Stretches (C=C and C=N): The pyrazine ring will exhibit several complex stretching vibrations in the 1610-1400 cm⁻¹ region.[7] These bands, often appearing as a series of sharp absorptions of variable intensity, are characteristic of the heteroaromatic core.[5][8] For pyrazine itself and its derivatives, bands are commonly observed around 1580, 1525, 1480, and 1415 cm⁻¹. The specific positions and relative intensities of these bands create a unique fingerprint for the substituted pyrazine system.
-
-
Fingerprint Region (< 1400 cm⁻¹)
-
CH₃ Bending (1470 - 1440 cm⁻¹): The methyl groups will show characteristic scissoring (asymmetric) and symmetric bending vibrations in this area. These bands can sometimes overlap with the lower frequency ring stretching modes.
-
C-N Stretching Vibrations: This molecule features two distinct C-N bonds. The stretch between the aromatic ring and the amino nitrogen (Ar-N) is expected to be a strong band in the 1350-1300 cm⁻¹ range.[9] The C-N stretches associated with the methyl groups (Alkyl-N) will appear at a lower frequency, typically in the 1250-1150 cm⁻¹ region.[9][10] The presence of both bands is a key diagnostic feature for an N,N-dimethylarylamine.
-
Aromatic C-H Out-of-Plane (OOP) Bending (900 - 800 cm⁻¹): The bending of the C-H bonds out of the plane of the aromatic ring gives rise to strong absorptions. The frequency of these bands is highly dependent on the substitution pattern of the ring.[5] For a 2,3,5-trisubstituted pyrazine, a strong band is expected in this region.
-
C-Br Stretch (690 - 550 cm⁻¹): The stretching vibration of the C-Br bond is expected to appear as a medium to strong band in the low-frequency fingerprint region.[4][8] Its position can confirm the presence of the bromine substituent, although it may overlap with other skeletal vibrations.
-
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Trustworthy spectral data begins with a robust and reproducible experimental protocol. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high-quality results.
Workflow Diagram
Caption: Standard Operating Procedure for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation:
-
Rationale: A clean ATR crystal (typically diamond or germanium) is essential to prevent cross-contamination and ensure a flat, artifact-free baseline.
-
Procedure: Thoroughly wipe the crystal surface with a lint-free tissue soaked in a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
-
-
Background Collection:
-
Rationale: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. This spectrum is subtracted from the sample spectrum to isolate the signal from the compound of interest.
-
Procedure: With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Measurement:
-
Rationale: Good contact between the solid sample and the ATR crystal is critical for a strong signal. The ATR anvil applies consistent pressure to achieve this.
-
Procedure: Place a small amount (typically <1 mg) of the solid 6-bromo-N,N-dimethylpyrazin-2-amine onto the center of the ATR crystal. Lower the anvil and apply pressure until the force gauge indicates optimal contact (as per instrument recommendations). Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Cleaning:
-
Rationale: Raw ATR data may require a software-based correction to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.
-
Procedure: If available, apply the ATR correction algorithm in the instrument software. Label the peaks corresponding to the characteristic functional groups identified in this guide. After analysis, raise the anvil, and carefully clean the sample off the crystal and anvil tip.
-
Conclusion
The infrared spectrum of 6-bromo-N,N-dimethylpyrazin-2-amine provides a wealth of structural information. By systematically analyzing the contributions from the pyrazine ring, the N,N-dimethylamino group, and the C-Br bond, a definitive identification can be made. The key diagnostic features are the combination of aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, the complex pattern of C=C/C=N ring stretches between 1610-1400 cm⁻¹, the dual C-N stretching bands (aromatic and aliphatic), and the low-frequency C-Br stretch. Comparing these features against the spectra of simpler, analogous compounds provides a robust, evidence-based validation of the molecular structure, fulfilling the highest standards of scientific integrity.
References
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Shindo, H. (1960). Infrared Spectra of Substituted Pyrazines and their N-Oxides. Chemical and Pharmaceutical Bulletin, 8(1), 33-43. [Link]
-
Bolovinos, A., et al. (1984). The gas-phase absorption spectrum of pyrazine. Journal of Molecular Spectroscopy, 103(2), 240-257. (Referenced in AIP Publishing article on vibronic spectrum of pyrazine). [Link]
-
University of Wisconsin-Madison. IR Spectroscopy Tutorial: Aromatics. [Link]
-
Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides. J-Stage. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of dimethylamine. [Link]
-
Pandey, V., & Tripathi, L. (1982). Vibrational Spectrum of 2-Aminopyrazine. Bulletin of the Chemical Society of Japan, 55(6), 1959-1961. [Link]
-
Endredi, H., et al. (2002). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Journal of Molecular Structure: THEOCHEM, 585(1-3), 147-160. (Referenced in ResearchGate). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78747, Aminopyrazine. [Link]
-
Ribeiro-Claro, P. J. A., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744-747, 247-257. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15508907, 6-bromo-N,N-dimethylnaphthalen-2-amine. [Link]
-
Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(1), 26-28. [Link]
-
University of Wisconsin-Madison. IR Spectroscopy Tutorial: Amines. [Link]
-
Otieno, T., et al. (1989). Synthesis, structure, and vibrational spectrum of poly-p-pyrazine(pyrazine)(trifluoromethanesulfonato-O)copper(I). Canadian Journal of Chemistry, 67(12), 1964-1969. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
SlideShare. The features of IR spectrum. [Link]
-
Zhang, Y., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 674, Dimethylamine. [Link]
-
ResearchGate. Infrared spectrum of 2-aminopyridine and its metal complexes. [Link]
-
Science of Synthesis. 6.2.2. Pyrazines. Thieme. [Link]
-
ResearchGate. Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. [Link]
-
MDPI. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66053, N,N-Dimethylethylenediamine. [Link]
-
TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Structural Validation of N,N-Dimethylated Aminopyrazines
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists
Strategic Overview: The Methylation Ambiguity
In medicinal chemistry, the aminopyrazine scaffold is a privileged pharmacophore, frequently utilized in kinase inhibitors (e.g., SHP2, Plk1 inhibitors) and antioxidant therapeutics. Modulating the physicochemical properties of this scaffold often involves
However, the synthesis and validation of
-
Target:
-dimethylation at the exocyclic amine. -
Impurity A: Methylation at the ring nitrogens (forming quaternary pyrazinium salts).
-
Impurity B: Nuclear methylation (C-methylation) under harsh conditions.
This guide provides a self-validating analytical workflow to distinguish the target tertiary amine from quaternary salts and regioisomers, comparing standard methods against advanced structural elucidation techniques.
Comparative Analysis of Validation Methods
The following table objectively compares the efficacy of analytical techniques for validating
| Feature | Method A: 1H NMR (1D) | Method B: 2D NMR (NOESY/HSQC) | Method C: HRMS (Fragmentation) | Method D: X-Ray Crystallography |
| Primary Utility | Purity check & proton counting. | Spatial connectivity & Regiochemistry. | Molecular formula & functional group loss. | Absolute configuration. |
| Differentiation Power | Low (Ambiguous for N-Me vs Ring-Me). | High (Distinguishes Exocyclic vs Ring N). | Medium (Fragmentation patterns differ).[1][2] | Ultimate . |
| Throughput | High (5 mins). | Medium (30-60 mins). | High (2 mins). | Low (Days/Weeks). |
| Cost/Resource | Low.[3] | Medium. | Low. | High. |
| Key Limitation | Cannot definitively prove where the methyl is. | Requires specific concentration/solubility. | Isomers often have identical mass. | Requires single crystal growth. |
Expert Verdict: While X-ray is definitive, Method B (2D NMR) is the most practical day-to-day validation standard. It provides sufficient proof of structure without the bottleneck of crystallization.
Deep Dive: The Validation Logic
A. NMR Spectroscopy: The "Proximity" Test
The most critical validation step is distinguishing the exocyclic
-
Chemical Shift (
):-
Exocyclic
: Typically appears as a strong singlet between 3.0 – 3.2 ppm . -
Ring
-Methyl: Often shifted downfield (>3.5 ppm) due to the positive charge character of the quaternary nitrogen, or distinct if C-methylated (~2.5 ppm).
-
-
NOE Correlations (The Smoking Gun):
-
In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, the exocyclic methyl protons will show a spatial correlation (cross-peak) with the protons at the C-3 position of the pyrazine ring.
-
Absence of this correlation suggests the methyl groups may be distant (e.g., on the N-4 ring nitrogen) or the ring is substituted at C-3.
-
B. Mass Spectrometry: The "Fragment" Test
High-Resolution Mass Spectrometry (HRMS) validates the elemental composition.
-
Nitrogen Rule: An odd number of nitrogens results in an odd molecular weight.
-
Fragmentation Pattern:
-
-Cleavage: Loss of a methyl radical (
) is common. -
Amine Loss: Loss of the dimethylamino fragment (
) indicates the exocyclic C-N bond cleavage, confirming the substituent is a dimethylamine unit, not ring methylated carbons.
-
-Cleavage: Loss of a methyl radical (
Experimental Protocol: Synthesis & Validation
Phase 1: Synthesis (Reductive Amination)
Standard alkylation with methyl iodide often leads to over-alkylation (quaternization). The preferred method is reductive methylation.
Reagents: 2-Aminopyrazine (1.0 eq), Formaldehyde (37% aq, 5.0 eq), Sodium Cyanoborohydride (
-
Dissolution: Dissolve 2-aminopyrazine in Acetonitrile (
) or Methanol ( ). -
Activation: Add Formaldehyde and stir for 15 min to form the iminium species.
-
Reduction: Add
portion-wise. Adjust pH to ~4-5 with Acetic Acid to accelerate the reaction. -
Workup: Quench with
(aq) to pH > 10. Extract with Dichloromethane ( ). -
Purification: Flash chromatography (Hexane/EtOAc).
Phase 2: The Self-Validating Analytical Workflow
This workflow ensures scientific integrity by forcing a "Stop/Go" decision at each analytical checkpoint.
Figure 1: Step-by-step decision tree for validating N,N-dimethylated aminopyrazines. Note the critical reliance on NOESY for final structural confirmation.
Structural Logic Visualization
The following diagram illustrates the specific intramolecular interactions required to confirm the structure using NOESY NMR.
Figure 2: Structural connectivity highlighting the critical NOE correlation between the N-Methyl protons and the pyrazine H-3 proton. This interaction is impossible if the methylation occurred on the ring nitrogens.
References
-
Synthesis via Eschweiler-Clarke: Liu, H., et al. (2022).[4][5] "Review of Modern Eschweiler–Clarke Methylation Reaction." Molecules. [Link]
-
Aminopyrazine Pharmacophores (SHP2 Inhibitors): Zhang, Y., et al. (2022).[6] "Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors." European Journal of Medicinal Chemistry. [Link]
-
Mass Spectrometry Fragmentation (General Amines): Michigan State University. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts (Solvent Effects): Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]
Sources
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Pyrazine Scaffolds: A Comparative Guide to 6-Substituted-N,N-dimethylpyrazin-2-amine Derivatives
Introduction: The Pyrazine Core in Modern Drug Discovery
The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of clinically approved drugs.[1] The 2-aminopyrazine moiety, in particular, serves as a versatile template for the development of targeted therapies, most notably in the realm of protein kinase inhibitors.[1] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the synthesis and comparative bioactivity assessment of a focused library of derivatives originating from 6-bromo-N,N-dimethylpyrazin-2-amine. We will explore potential therapeutic applications, from oncology to infectious diseases, and provide detailed experimental protocols to empower researchers in this exciting field.
Synthetic Strategy: Accessing Chemical Diversity via Palladium Catalysis
The bromine atom at the 6-position of the N,N-dimethylpyrazin-2-amine core is a synthetic linchpin, readily amenable to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and versatile method for the formation of carbon-carbon bonds, is the chosen strategy to introduce a diverse array of aryl and heteroaryl substituents.[2][3] This approach offers a high degree of functional group tolerance and typically proceeds with excellent yields, making it ideal for the construction of a chemical library for biological screening.
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines a general procedure for the synthesis of 6-aryl- and 6-heteroaryl-N,N-dimethylpyrazin-2-amine derivatives.
Materials:
-
6-bromo-N,N-dimethylpyrazin-2-amine
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 6-bromo-N,N-dimethylpyrazin-2-amine (1.0 equivalent), the corresponding aryl- or heteroarylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to 85-95 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The use of a mixed aqueous-organic solvent system like dioxane/water is crucial for dissolving both the organic-soluble reactants and the inorganic base.
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation, necessitating the removal of oxygen from the reaction environment.
Comparative Bioactivity Evaluation: A Multi-pronged Approach
Given the diverse biological activities reported for pyrazine derivatives, a comprehensive screening strategy is essential to uncover the full therapeutic potential of the synthesized library. This guide proposes a three-tiered approach focusing on kinase inhibition, antimicrobial activity, and general cytotoxicity.
Kinase Inhibitory Activity
The 2-aminopyrazine scaffold is a known hinge-binding motif in many kinase inhibitors.[1] Therefore, screening the derivatives against a panel of cancer-relevant kinases is a logical starting point.
The following table presents a hypothetical dataset illustrating how the inhibitory activity of 6-substituted-N,N-dimethylpyrazin-2-amine derivatives might be compared.
| Compound ID | 6-Substituent | Target Kinase | IC₅₀ (nM) | Notes |
| Parent | -Br | EGFR | >10,000 | Inactive starting material. |
| Derivative 1 | -Phenyl | EGFR | 1,250 | Modest activity introduced. |
| Derivative 2 | -4-Fluorophenyl | EGFR | 350 | Introduction of fluorine enhances potency. |
| Derivative 3 | -4-Anilinophenyl | EGFR | 25 | Significant increase in potency with extended aromatic system. |
| Derivative 4 | -Thien-2-yl | PI3Kα | 85 | Demonstrates potential for selectivity towards other kinase families. |
| Derivative 5 | -Indol-5-yl | CK2 | 150 | Activity against a different class of kinase.[4] |
This data is purely illustrative and intended to demonstrate a comparative format.
This protocol provides a general method for assessing the inhibitory potential of the synthesized compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Synthesized compounds (in DMSO)
-
Assay buffer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.
-
Add the test compounds to the appropriate wells.
-
Add the kinase enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and determine the IC₅₀ values from the dose-response curves.
Self-Validating System: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls in each assay plate validates the experimental run.
Antimicrobial Activity
Substituted pyrazines have also been investigated for their antimicrobial properties.[5][6] Evaluating the synthesized library against a panel of pathogenic bacteria and fungi can identify lead compounds for anti-infective drug discovery.
| Compound ID | 6-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -Br | >128 | >128 | >128 |
| Derivative 6 | -4-Chlorophenyl | 32 | 64 | >128 |
| Derivative 7 | -3,4-Dichlorophenyl | 16 | 32 | 64 |
| Derivative 8 | -Naphth-2-yl | 8 | 16 | 32 |
| Derivative 9 | -Quinolin-6-yl | 4 | 8 | 16 |
This data is purely illustrative and intended to demonstrate a comparative format.
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds (in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the plate.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity.
Cytotoxicity Assessment
To assess the therapeutic potential of any hit compounds, it is crucial to evaluate their toxicity towards mammalian cells. A general cytotoxicity assay against a non-cancerous cell line provides a preliminary indication of the compound's therapeutic window.
| Compound ID | 6-Substituent | HepG2 IC₅₀ (µM) | Selectivity Index (Antimicrobial/Cytotoxicity) |
| Derivative 6 | -4-Chlorophenyl | >100 | >3.1 |
| Derivative 7 | -3,4-Dichlorophenyl | 75 | 4.7 |
| Derivative 8 | -Naphth-2-yl | 50 | 6.3 |
| Derivative 9 | -Quinolin-6-yl | 25 | 6.3 |
This data is purely illustrative and intended to demonstrate a comparative format.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium
-
Synthesized compounds (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Visualizing the Path Forward: Workflow and Pathway Diagrams
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: A streamlined workflow for the synthesis and biological evaluation of 6-substituted-N,N-dimethylpyrazin-2-amine derivatives.
Caption: A simplified diagram illustrating the potential mechanism of action for a pyrazine derivative targeting a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical framework for the synthesis and comparative bioactivity evaluation of novel 6-substituted-N,N-dimethylpyrazin-2-amine derivatives. By employing robust synthetic methodologies like the Suzuki-Miyaura cross-coupling, a diverse library of compounds can be efficiently generated. The proposed multi-tiered screening cascade, encompassing kinase inhibition, antimicrobial, and cytotoxicity assays, provides a clear path to identifying promising lead compounds for further development. The structure-activity relationships derived from such a study would be invaluable in guiding the next steps of lead optimization, with the ultimate goal of developing novel therapeutics to address unmet medical needs in oncology and infectious diseases.
References
-
Kuo, S. C., Huang, L. J., & Nakamura, H. (1984). Studies on heterocyclic compounds. 6. Synthesis and analgesic and antiinflammatory activities of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives. Journal of Medicinal Chemistry, 27(4), 539–544. [Link]
-
Zhang, Y., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem.
- Google Patents. (2023). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
- Al-Ostath, A., et al. (2025). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies.
-
Al-Masoudi, N. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8303. [Link]
-
Arote, R. B., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3127. [Link]
-
PubChem. 2-Amino-6-bromopyridine. National Center for Biotechnology Information. [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)‑s‑triazine Derivatives Targeting EGFR. ACS Omega, 7(28), 24458–24473. [Link]
- Gzella, A., et al. (2026). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones. Molecules.
- Das, B., et al. (2015). Biological Activities of Pyrazoline Derivatives -A Recent Development.
- Paul, A., & Lal, K. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Journal of Drug Discovery and Therapy.
- Dolzhenko, A. V., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling.
- Abu-Dief, A. M., et al. (2024). Synthesis, X-ray Structure, Cytotoxic, and Anti-Microbial Activities of Zn(II) Complexes with a Hydrazono s-Triazine Bearing Pyr. Semantic Scholar.
-
Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]
-
Dolzhenko, A. V., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Publishing. [Link]
- Al-Obaidi, A. S. M., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. Egyptian Journal of Chemistry.
- Singh, S., & Singh, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Pharmaceutical and Biological Sciences.
-
Bieniek, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378–2386. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6- Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. BenchChem.
- Murhekar, G. H., & Kukalkar, M. G. (2021). Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. IDEAS/RePEc.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
-
Al-Majidi, S. M. H. (2018). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Several New N-Substituted Carbazole. Al-Nahrain Journal of Science. [Link]
-
Zhang, J., et al. (2023). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. DigitalCommons@TMC. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation | MDPI [mdpi.com]
Crystal structure determination of 6-bromo-N,N-dimethylpyrazin-2-amine
An In-Depth Technical Guide to the Crystal Structure Determination of 6-bromo-N,N-dimethylpyrazin-2-amine: A Comparative Analysis
Abstract
This guide provides a comprehensive, research-grade overview of the methodologies for determining the crystal structure of the novel heterocyclic compound, 6-bromo-N,N-dimethylpyrazin-2-amine. As the precise three-dimensional arrangement of atoms is paramount for understanding molecular interactions and guiding drug development, this document details the primary "gold standard" technique, Single-Crystal X-ray Diffraction (SC-XRD). It further presents a comparative analysis with alternative and complementary methods, including Powder X-ray Diffraction (PXRD), Three-Dimensional Electron Diffraction (3D-ED), and computational Crystal Structure Prediction (CSP). The narrative explains the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles to support researchers in materials science, medicinal chemistry, and drug development.
Introduction: The Significance of Structural Elucidation
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] The compound 6-bromo-N,N-dimethylpyrazin-2-amine represents a key synthetic building block, where the bromine atom provides a reactive handle for cross-coupling reactions and the dimethylamine group modulates solubility and electronic properties. Understanding its precise solid-state conformation, including bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, halogen bonding), is critical. This structural data, obtainable through crystallographic studies, directly informs structure-activity relationship (SAR) studies, aids in the design of new molecular entities, and is essential for patenting and regulatory filings. This guide outlines the definitive process for obtaining and validating this crucial structural information.
Prerequisite: Synthesis and High-Quality Crystal Growth
Before any diffraction-based analysis can occur, the target compound must be synthesized in high purity and then coaxed into forming single crystals of sufficient size and quality.
Proposed Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A plausible and efficient route to synthesize 6-bromo-N,N-dimethylpyrazin-2-amine involves the regioselective nucleophilic aromatic substitution on a dihalogenated pyrazine precursor. This approach is analogous to established methods for related pyridazine and purine heterocycles.[3][4][5]
Protocol:
-
Reactant Preparation: To a solution of 2,6-dibromopyrazine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or NMP) in a sealed reaction vessel, add a solution of dimethylamine (2.0-3.0 eq, typically as a 40% solution in water or 2M in THF).
-
Reaction: Heat the mixture to 80–120 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 6-bromo-N,N-dimethylpyrazin-2-amine.
The Art of Crystal Growth: From Powder to Diffractable Specimen
Growing single crystals suitable for SC-XRD is often the most challenging step. The goal is to produce a well-ordered, single-domain crystal, ideally between 0.1 and 0.3 mm in each dimension.[6]
Experimental Protocol for Crystal Growth:
-
Solvent Screening: Dissolve small amounts of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. Over several days or weeks, the solvent will slowly evaporate, increasing the concentration and promoting the formation of single crystals.
-
Vapor Diffusion (Alternative): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane if the solvent is ethyl acetate). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive, non-destructive technique for determining the atomic-level structure of a crystalline material.[6][7][8] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern based on the arrangement of atoms.
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using cryoprotectant oil.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (commonly 100 K) to minimize atomic thermal vibrations, which yields a higher quality diffraction pattern. An intense, monochromatic X-ray beam is directed at the crystal.[8] As the crystal is rotated, a series of diffraction images are collected on a detector.
-
Data Reduction: The collected images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of thousands of unique reflections are integrated.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as detectors only record intensities, not the phase of the diffracted waves.[9] For small molecules like 6-bromo-N,N-dimethylpyrazin-2-amine, this is typically solved using ab initio methods like Direct Methods or Charge Flipping. This step generates an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by figures of merit such as the R1 factor and the Goodness-of-Fit (GooF).
Comparative Guide: Alternative & Complementary Techniques
While SC-XRD is the definitive method, obtaining suitable single crystals can be a bottleneck. In such cases, other techniques provide valuable structural insights.
| Technique | Principle | Sample Requirement | Resolution | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction from a single crystal lattice.[8] | Single crystal (0.05 - 0.5 mm) | Atomic (<1 Å) | Unambiguous 3D structure, absolute configuration, precise bond lengths/angles. | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Diffraction from a microcrystalline powder, producing a 1D pattern of rings. | Microcrystalline powder (~5-10 mg) | Lower (Unit cell level) | Rapid, high-throughput, excellent for phase identification, polymorphism screening. | Cannot typically solve a new structure from powder data alone; severe peak overlap. |
| 3D Electron Diffraction (3D-ED / MicroED) | Diffraction from nano/microcrystals using an electron beam in a transmission electron microscope (TEM).[10] | Nanocrystals (50 nm - 1 µm) | Atomic (~1 Å) | Can solve structures from crystals far too small for SC-XRD.[11] | Sample preparation can be challenging; potential for beam damage to sensitive samples. |
| Crystal Structure Prediction (CSP) + PXRD | Computational methods generate a landscape of energetically plausible crystal structures. The experimental PXRD pattern is then used to identify the correct structure.[10] | Microcrystalline powder (for PXRD validation) | Atomic (Predicted) | Does not require single crystals; provides insight into polymorphism. | Computationally intensive, especially for flexible molecules; may not find the true structure. |
Conclusion
The determination of the crystal structure of 6-bromo-N,N-dimethylpyrazin-2-amine is most definitively achieved through Single-Crystal X-ray Diffraction (SC-XRD) . This technique provides unparalleled, high-resolution detail of the molecular geometry and intermolecular packing, which is invaluable for rational drug design and materials science. The prerequisite for this method is the successful synthesis of the pure compound followed by the meticulous growth of high-quality single crystals.
In instances where single crystal growth proves intractable, modern crystallography offers a powerful toolbox of alternatives. 3D Electron Diffraction (MicroED) has emerged as a revolutionary technique capable of solving complete structures from micro- and nanocrystals that are orders of magnitude too small for conventional X-ray methods.[10][11] For routine analysis, phase identification, and in combination with computational methods, Powder X-ray Diffraction (PXRD) remains an essential, high-throughput tool. By understanding the strengths and limitations of each technique, researchers can select the most appropriate workflow to unlock the critical structural insights that drive scientific innovation.
References
-
Jiang, H., et al. (2018). How cryo-electron microscopy and X-ray crystallography complement each other. Protein Science. [Link]
-
ACS Publications. Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties. [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]
- Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
IUCr Journals. Pyrazine-2(1H)-thione. [Link]
-
NIH National Center for Biotechnology Information. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. [Link]
-
NIH National Center for Biotechnology Information. Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. [Link]
-
ResearchGate. 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine. [Link]
-
International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. [Link]
-
FZU (Institute of Physics of the Czech Academy of Sciences). X-ray single-crystal diffraction. [Link]
-
MDPI. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]
-
ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]
-
MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]
-
NIH National Center for Biotechnology Information. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. [Link]
-
Scite.ai. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]
-
MDPI. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. [Link]
-
SERC (Carleton College). Single-crystal X-ray Diffraction. [Link]
-
Hoffman Fine Chemicals. CAS 1309609-44-6 | 6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine. [Link]
-
Bryn Mawr College. Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray single-crystal diffraction | FZU [fzu.cz]
- 7. mdpi.com [mdpi.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-N,N-dimethylpyrazin-2-amine
This guide provides essential safety and logistical information for the proper handling and disposal of 6-bromo-N,N-dimethylpyrazin-2-amine. As a brominated heterocyclic amine, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for researchers, scientists, and drug development professionals who may utilize this or structurally similar compounds in their work.
Hazard Identification and Risk Assessment
6-bromo-N,N-dimethylpyrazin-2-amine is a halogenated organic compound. While specific toxicity data for this exact molecule may be limited, its structural features—a brominated aromatic ring and an amine group—allow us to infer a hazard profile based on similar chemical classes. Aromatic brominated compounds can be persistent in the environment, and some have been noted for their potential bioaccumulation and toxicity.[1] Therefore, it must be treated as a hazardous substance.
The primary risks associated with this compound and its class are summarized below. This information is extrapolated from data on similar brominated aromatic amines and general chemical safety principles.
| Hazard Class | GHS Hazard Statement | Rationale and Scientific Insight |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Aromatic amines can exhibit systemic toxicity upon ingestion.[2][3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Halogenated aromatic compounds frequently cause irritation upon direct contact with the skin.[2][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation.[2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[2][4] |
Causality: The compound's hazardous nature stems from the reactivity of the amine group and the lipophilicity imparted by the bromine atom and dimethyl groups, which can facilitate interaction with biological systems. The bromine atom classifies it as a halogenated organic compound , a critical designation for waste segregation.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks, all handling and preparation for disposal must be conducted within a certified chemical fume hood.[6] This primary engineering control is non-negotiable and protects the user from inhaling potentially harmful dust or vapors.
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear ANSI-approved chemical splash goggles and a face shield, especially when handling larger quantities or during procedures with a high risk of splashing.[7][8]
-
Hand Protection: Use nitrile rubber gloves. Given that nitrile has a poor compatibility rating against some halogenated solvents, consider double-gloving for enhanced protection during prolonged handling.[6] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[7][9]
-
Protective Clothing: A fully buttoned, flame-resistant lab coat must be worn, along with full-length pants and closed-toe shoes.[6][7]
Step-by-Step Disposal Protocol
Disposal of 6-bromo-N,N-dimethylpyrazin-2-amine must follow the hazardous waste regulations established by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as local and institutional guidelines.[10][11][12][13] Never dispose of this chemical down the drain or in the regular trash. [14][15][16]
Step 3.1: Waste Segregation
The most critical step is proper segregation. This compound belongs in the "Halogenated Organic Waste" stream.
-
Why it's critical: Halogenated wastes cannot be mixed with non-halogenated solvent waste.[14][17] The disposal process for halogenated compounds often involves high-temperature incineration with specialized "scrubbers" to neutralize and capture the resulting acidic gases (e.g., hydrogen bromide).[18] Mixing waste streams leads to costly and improper disposal.
Step 3.2: Container Selection and Labeling
-
Container Choice: Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[6][17] The container must have a secure, screw-top cap.[12][17]
-
Labeling: Affix your institution's hazardous waste label to the container before adding any waste.[15][16] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-bromo-N,N-dimethylpyrazin-2-amine" (do not use abbreviations)
-
An accurate list of all constituents and their approximate percentages
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date and your contact information
-
Step 3.3: Disposal of Unused Compound and Contaminated Solids
-
Preparation: Conduct this procedure in a chemical fume hood.
-
Transfer: Carefully transfer the solid 6-bromo-N,N-dimethylpyrazin-2-amine from its original container into the designated halogenated waste container.
-
Contaminated Debris: Any items that have come into direct contact with the solid, such as weigh paper, spatulas, or contaminated gloves, must also be placed in the same solid halogenated waste container.
-
Seal and Store: Securely close the waste container. It must remain closed except when actively adding waste.[15][17] Store the container in a designated satellite accumulation area away from incompatible materials.[16][19]
Step 3.4: Disposal of Solutions and Contaminated Liquids
-
Preparation: Work within a chemical fume hood.
-
Segregation: Ensure the liquid waste stream is designated for "Halogenated Organic Liquids."
-
Transfer: Carefully pour the solution containing 6-bromo-N,N-dimethylpyrazin-2-amine into the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[20]
-
Seal and Store: Securely cap the container and store it in secondary containment (e.g., a plastic tub) within your satellite accumulation area.[15][17]
Step 3.5: Decontamination of Empty Containers
An "empty" container that held this chemical is not considered regular trash and must be decontaminated or disposed of as hazardous waste.[14]
-
Triple Rinsing: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).
-
Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as liquid halogenated hazardous waste. [14]
-
Final Disposal: Once triple-rinsed, deface or remove the original label.[14] The container can now be disposed of as regular laboratory glass or plastic waste, per your institution's policy.
Spill Management
In the event of a small spill that you are trained and equipped to handle:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ignition sources are off.[21]
-
Don PPE: Wear the full PPE described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean Area: Wipe the spill area with a suitable solvent and paper towels.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including the absorbent, contaminated gloves, and wipes, must be disposed of as solid halogenated hazardous waste.[14][21]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[14][15]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal path for 6-bromo-N,N-dimethylpyrazin-2-amine and associated materials.
Caption: Disposal decision workflow for 6-bromo-N,N-dimethylpyrazin-2-amine.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
6-bromo-N,N-dimethylnaphthalen-2-amine | C12H12BrN | CID 15508907. PubChem. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]
-
ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency (ECHA). [Link]
-
OSHA Chemical Storage Requirements [2025 Guide]. OSHAcampus. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
NATURAL PYRAZINES MIXTURE No. 24 Safety Data Sheet. Axxence Aromatic GmbH. [Link]
-
Managing waste that may contain brominated flame retardants. New Zealand Ministry for the Environment. [Link]
-
Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer. [Link]
-
Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]
-
Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]
-
Guidelines for the Safe Handling of Hazardous Chemicals. H.M. Royal, Inc. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
OSHA Chemical Storage Requirements. U.S. Hazmat Rentals. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. All news - ECHA [echa.europa.eu]
- 2. 6-bromo-N,N-dimethylnaphthalen-2-amine | C12H12BrN | CID 15508907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. hmroyal.com [hmroyal.com]
- 10. epa.gov [epa.gov]
- 11. connmaciel.com [connmaciel.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. vumc.org [vumc.org]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 19. ushazmatrentals.com [ushazmatrentals.com]
- 20. ethz.ch [ethz.ch]
- 21. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
